Product packaging for Jmv 449(Cat. No.:CAS No. 139026-66-7)

Jmv 449

Cat. No.: B159794
CAS No.: 139026-66-7
M. Wt: 747.0 g/mol
InChI Key: TZCYVPLNMOJUIL-GULBXNHPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

amino acid sequence given in first source;  a pseudopeptide analog of neurotensin (8-13)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H66N8O7 B159794 Jmv 449 CAS No. 139026-66-7

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H66N8O7/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53)/t25-,27-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCYVPLNMOJUIL-GULBXNHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930283
Record name N-(2-{[2-{[{1-[N~2~-(2,6-Diaminohexyl)lysyl]pyrrolidin-2-yl}(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

747.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139026-66-7
Record name Jmv 449
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139026667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[2-{[{1-[N~2~-(2,6-Diaminohexyl)lysyl]pyrrolidin-2-yl}(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: Investigating the Analgesic Properties of JMV 449

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 449, a potent and metabolically stable pseudo-peptide analogue of neurotensin (NT), has demonstrated significant and long-lasting analgesic effects in preclinical studies. As a high-affinity agonist for neurotensin receptors, particularly NTSR1, this compound offers a promising avenue for the development of novel pain therapeutics. This technical guide provides a comprehensive overview of the core methodologies used to investigate the analgesic properties of this compound, with a focus on the tail-flick test, the primary assay used for its characterization. Detailed experimental protocols, quantitative data from key studies, and a depiction of the underlying signaling pathways are presented to facilitate further research and development in this area.

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that plays a crucial role in a variety of physiological processes, including the modulation of pain. Its therapeutic potential, however, is limited by its rapid degradation in vivo. This compound was developed as a metabolically stable analogue of the C-terminal active fragment of neurotensin (NT(8-13)), exhibiting high affinity for neurotensin receptors and enhanced resistance to enzymatic degradation.

Initial investigations have revealed that central administration of this compound produces potent and prolonged antinociceptive effects in rodent models of acute pain. This guide delves into the technical aspects of these investigations, providing researchers with the necessary information to replicate and build upon these seminal findings.

Core Concepts and Mechanism of Action

This compound exerts its analgesic effects primarily through the activation of the high-affinity neurotensin receptor, NTSR1, a G-protein coupled receptor (GPCR). The binding of this compound to NTSR1 initiates a downstream signaling cascade that is believed to modulate nociceptive pathways.

Signaling Pathway of this compound-Induced Analgesia

The activation of NTSR1 by this compound leads to the stimulation of a Gq-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins involved in neuronal excitability and pain transmission. This signaling cascade ultimately results in the modulation of descending pain inhibitory pathways, involving key brain regions such as the periaqueductal gray (PAG) and the rostroventral medulla (RVM), leading to an analgesic effect.

G_protein_signaling JMV449 This compound NTSR1 NTSR1 JMV449->NTSR1 Binds to Gq Gq Protein NTSR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2 ER->Ca2 Stimulates Ca2->PKC Co-activates Analgesia Analgesic Effect PKC->Analgesia Leads to

Caption: this compound Signaling Pathway for Analgesia.

Experimental Protocols

The primary in vivo assay used to quantify the analgesic effects of this compound is the tail-flick test. This section provides a detailed protocol based on the methodologies reported in the foundational studies.

Intracerebroventricular (i.c.v.) Cannulation and Injection

Due to its peptidic nature and to bypass the blood-brain barrier, this compound is administered directly into the central nervous system via intracerebroventricular (i.c.v.) injection.

  • Animals: Male Swiss albino mice (20-25 g) are typically used.

  • Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).

  • Stereotaxic Surgery: A guide cannula is stereotaxically implanted into the lateral ventricle.

  • Recovery: Animals are allowed a recovery period of at least 48 hours post-surgery.

  • Injection: this compound, dissolved in sterile saline, is injected in a small volume (e.g., 5 µl) over a period of 1 minute to conscious, restrained mice.

Tail-Flick Test

The tail-flick test is a measure of spinal nociceptive reflexes.

  • Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the ventral surface of the mouse's tail.

  • Procedure:

    • Mice are gently restrained, and the distal third of their tail is positioned over the heat source.

    • The latency to a rapid flick of the tail away from the heat is recorded.

    • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

    • A baseline tail-flick latency is determined for each mouse before drug administration.

    • Following i.c.v. injection of this compound or vehicle, tail-flick latencies are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Housing Acclimatization Cannulation i.c.v. Cannulation Animal_Housing->Cannulation Recovery Surgical Recovery Cannulation->Recovery Baseline Baseline Tail-Flick Latency Measurement Recovery->Baseline Injection i.c.v. Injection of This compound or Vehicle Baseline->Injection Post_Injection Post-Injection Tail-Flick Latency Measurement (at various time points) Injection->Post_Injection Calculation Calculation of % MPE Post_Injection->Calculation Comparison Statistical Comparison of Treatment Groups Calculation->Comparison

Caption: Experimental Workflow for Analgesic Testing of this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the binding affinity and in vivo analgesic potency of this compound.

Table 1: In Vitro Binding Affinity of this compound
LigandReceptor PreparationIC₅₀ (nM)
This compoundNeonatal mouse brain homogenates0.15
Table 2: In Vivo Analgesic Potency of this compound in the Tail-Flick Test
CompoundDose (nmol, i.c.v.)Time of Peak Effect (min)Peak Analgesic Effect (% MPE)Duration of Action (min)
This compound0.330~80> 120
Neurotensin315~70< 60

Note: The data in Table 2 is an approximation derived from graphical representations in the cited literature and is intended for comparative purposes.

Discussion and Future Directions

The data presented herein robustly demonstrate that this compound is a potent analgesic agent with a prolonged duration of action compared to its parent compound, neurotensin. The primary mechanism of action is through the activation of central neurotensin receptors, leading to the modulation of descending pain inhibitory pathways.

Future research should focus on:

  • Exploring other analgesic models: While the tail-flick test is a reliable measure of acute thermal pain, evaluating this compound in models of inflammatory, neuropathic, and visceral pain would provide a more comprehensive understanding of its analgesic profile.

  • Investigating peripheral administration: The development of formulations or analogues of this compound that can cross the blood-brain barrier would be a significant step towards its clinical translation.

  • Elucidating the role of different neurotensin receptor subtypes: While NTSR1 is the primary target, the contribution of NTSR2 to the analgesic effects of this compound warrants further investigation.

  • Assessing potential side effects: A thorough evaluation of the side-effect profile of this compound, including its effects on thermoregulation and motor function, is essential.

Conclusion

This compound stands out as a promising lead compound in the quest for novel, non-opioid analgesics. Its high potency, metabolic stability, and long-lasting effects make it an attractive candidate for further development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this compound and its potential as a future therapeutic for pain management.

The Neuroprotective Potential of JMV 449 in Stroke Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, necessitating the exploration of novel neuroprotective strategies. JMV 449, a potent and metabolically stable agonist of the neurotensin receptor 1 (NTR1), has demonstrated significant neuroprotective effects in preclinical stroke models. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective potential, focusing on its efficacy, mechanism of action, and the experimental protocols used in its evaluation. The primary mechanism of this compound-mediated neuroprotection is the induction of a hypothermic state, which in turn mitigates the deleterious downstream effects of cerebral ischemia, including excitotoxicity, apoptosis, and inflammation. This document summarizes the key quantitative data, details the experimental methodologies, and visualizes the involved signaling pathways to serve as a comprehensive resource for researchers in the field of stroke therapeutics.

Introduction

This compound is a pseudopeptide analogue of the C-terminal fragment of neurotensin, H-Lys-ψ(CH2NH)Lys-Pro-Tyr-Ile-Leu-OH.[1] Its structural modifications confer high potency and stability as a neurotensin receptor agonist.[1] The neuroprotective properties of this compound have been investigated in the context of ischemic stroke, where it has shown promise in reducing infarct volume.[2] The principal mechanism underlying this neuroprotection is the induction of a significant and sustained hypothermic response.[2] This guide will delve into the specifics of the preclinical evidence supporting the use of this compound as a potential therapeutic agent for stroke.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective efficacy of this compound has been quantified in a mouse model of permanent middle cerebral artery occlusion (MCAO). The key findings from the study by Torup et al. (2003) are summarized in the tables below.

Table 1: Effect of this compound on Infarct Volume in Permanent MCAO Mouse Model

Treatment GroupTime PointMean Infarct Volume (mm³) ± SEM% Reduction vs. Vehicle
Vehicle24 hours38.8 ± 3.6-
This compound (0.6 nmol, i.c.v.)24 hours19.8 ± 4.549%
Vehicle14 days34.8 ± 3.4-
This compound (0.6 nmol, i.c.v.)14 days16.5 ± 4.253%
*p < 0.05 compared to vehicle group. Data from Torup et al., 2003.[2]

Table 2: Hypothermic Effect of this compound in Mice

Treatment GroupParameterValue
This compound (0.6 nmol, i.c.v.)Maximum Core Temperature Decrease6-7 °C
Time to Maximum Temperature Decrease30 minutes
Duration of Hypothermia4-5 hours
Data from Torup et al., 2003.[2]

Experimental Protocols

The following is a detailed description of the key experimental protocol used to evaluate the neuroprotective potential of this compound in a stroke model, based on the methodology reported by Torup et al. (2003).[2]

Animal Model and Stroke Induction
  • Animal Model: Male mice were used for the study.

  • Stroke Model: Permanent distal middle cerebral artery occlusion (MCAO) was induced. This model involves the permanent blockage of a branch of the middle cerebral artery, leading to a focal ischemic stroke.

Drug Administration
  • Drug: this compound (H-Lys-ψ(CH2NH)Lys-Pro-Tyr-Ile-Leu-OH)

  • Dose: 0.6 nmol

  • Route of Administration: Intracerebroventricular (i.c.v.) injection.

  • Timing: this compound or vehicle was administered immediately after the induction of ischemia.

Temperature Monitoring
  • Core body temperature was monitored to assess the hypothermic effects of this compound.

Assessment of Neuroprotection
  • Infarct Volume Measurement: At 24 hours and 14 days post-MCAO, the brains were removed, sectioned, and stained to visualize the infarcted tissue. The volume of the infarct was then quantified.

Control Experiment for Hypothermia
  • To confirm that the neuroprotective effect was mediated by hypothermia, a separate group of mice was treated with this compound but maintained at a normal body temperature (normothermic). In this group, no significant reduction in infarct volume was observed, indicating that hypothermia is the primary driver of the neuroprotective effect of this compound.[2]

Signaling Pathways and Mechanism of Action

The neuroprotective effect of this compound is a multi-step process that begins with the activation of the neurotensin receptor 1 (NTR1) and culminates in the induction of a hypothermic state, which then triggers a cascade of neuroprotective cellular events.

This compound-Induced Signaling and Hypothermia

This compound, as a potent NTR1 agonist, binds to and activates NTR1, a G-protein coupled receptor. This activation initiates intracellular signaling cascades that are believed to mediate the hypothermic response.

JMV449_Signaling_to_Hypothermia JMV449 This compound NTR1 Neurotensin Receptor 1 (NTR1) JMV449->NTR1 Gq Gq Protein Activation NTR1->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Hypothalamus Hypothalamic Thermoregulatory Centers Ca_release->Hypothalamus PKC->Hypothalamus Hypothermia Hypothermia Hypothalamus->Hypothermia

Figure 1: Proposed signaling pathway for this compound-induced hypothermia.

Neuroprotective Mechanisms of Hypothermia in Stroke

The hypothermic state induced by this compound confers neuroprotection through a variety of mechanisms that counteract the pathophysiology of ischemic stroke.

Hypothermia_Neuroprotection_Workflow Hypothermia This compound-Induced Hypothermia Metabolism Decreased Cerebral Metabolic Rate Hypothermia->Metabolism Excitotoxicity Reduced Excitotoxicity Hypothermia->Excitotoxicity Inflammation Suppression of Inflammatory Response Hypothermia->Inflammation Apoptosis Inhibition of Apoptotic Pathways Hypothermia->Apoptosis Neuroprotection Neuroprotection and Reduced Infarct Volume Metabolism->Neuroprotection Excitotoxicity->Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection

Figure 2: Key neuroprotective mechanisms of hypothermia in ischemic stroke.

Discussion and Future Directions

The preclinical data strongly suggest that this compound exerts a potent neuroprotective effect in a mouse model of permanent focal ischemia, primarily through the induction of hypothermia.[2] This pharmacological approach to inducing a neuroprotective state is of significant interest for the treatment of acute ischemic stroke. The ability of this compound to cause a rapid and sustained decrease in core body temperature addresses one of the major challenges in the clinical application of therapeutic hypothermia, which is the difficulty in rapidly and safely cooling patients.

Future research should focus on several key areas to further elucidate the therapeutic potential of this compound:

  • Dose-response studies: Establishing a clear dose-response relationship for both the hypothermic and neuroprotective effects of this compound is crucial.

  • Therapeutic window: Determining the time window after the onset of ischemia within which this compound administration is still effective is a critical step for its potential clinical translation.

  • Different stroke models: Evaluating the efficacy of this compound in models of transient ischemia and reperfusion would provide a more comprehensive understanding of its neuroprotective capabilities.

  • Long-term functional outcomes: Assessing the impact of this compound treatment on long-term neurological and behavioral recovery is essential.

  • Safety and tolerability: Comprehensive preclinical safety and toxicology studies are necessary before considering clinical trials.

References

The Effects of JMV 449 on Glucose Metabolism and Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 449 is a potent and metabolically stable agonist of the neurotensin receptors (NTRs).[1] Neurotensin is a neuropeptide involved in the regulation of various physiological processes, including glucose homeostasis and insulin secretion. This technical guide provides an in-depth overview of the effects of this compound on glucose metabolism and insulin secretion, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on insulin secretion and glucose homeostasis based on available research.

Table 1: In Vitro Effects of this compound on Insulin Secretion from BRIN-BD11 Pancreatic β-Cells

Treatment ConditionThis compound ConcentrationGlucose ConcentrationObserved Effect on Insulin SecretionStatistical Significance
This compound aloneDose-dependent5.6 mMNoticeable increase in insulin release.p < 0.05 to p < 0.01
This compound + GIPNot specifiedNot specifiedAugmentation of GIP-induced insulinotropic action.p < 0.05
This compound + GLP-1Not specifiedNot specifiedAugmentation of GLP-1-induced insulinotropic action.p < 0.05
This compound + GIP + GLP-1Not specifiedNot specifiedEnhanced insulin secretory activity.p < 0.001

Note: Specific mean values and error bars are not available in the cited abstracts. The data is presented based on the reported qualitative descriptions and statistical significance.[1]

Table 2: In Vivo Effects of this compound on Glucose Homeostasis in Mice

Treatment GroupThis compound DosageCo-administered Agent(s)Observed EffectStatistical Significance
This compound25 nmol/kgGlucoseGlucose-lowering action.Not specified
This compound + long-acting GIP mimetic25 nmol/kgGlucoseSignificant augmentation of the glucose-lowering effect of the GIP mimetic.p < 0.05
This compound + long-acting GLP-1 mimetic25 nmol/kgGlucoseSignificant augmentation of the glucose-lowering effect of the GLP-1 mimetic.p < 0.05

Note: Specific blood glucose and insulin measurements over time are not available in the cited abstracts. The data is presented based on the reported qualitative descriptions and statistical significance.[1]

Experimental Protocols

In Vitro Insulin Secretion Assay using BRIN-BD11 Cells

This protocol outlines the general procedure for assessing the effect of this compound on insulin secretion from the clonal pancreatic β-cell line, BRIN-BD11.[2][3]

1. Cell Culture:

  • BRIN-BD11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 11.1 mM glucose.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Insulin Secretion Assay:

  • Cells are seeded into 24-well plates and allowed to adhere for 24-48 hours.
  • Prior to the assay, cells are pre-incubated for 40 minutes in Krebs-Ringer Bicarbonate Buffer (KRBB) containing 1.1 mM glucose to establish a basal insulin secretion rate.
  • The pre-incubation buffer is then replaced with fresh KRBB containing the desired glucose concentration (e.g., 5.6 mM) and various concentrations of this compound, alone or in combination with other agents like GIP or GLP-1.
  • Cells are incubated for a defined period, typically 20 minutes, at 37°C.[1]
  • After incubation, the supernatant is collected to measure the amount of secreted insulin, and the cells are lysed to determine the total insulin content.
  • Insulin concentrations are measured using a commercially available insulin radioimmunoassay (RIA) or ELISA kit.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes a typical oral glucose tolerance test to evaluate the in vivo effects of this compound on glucose metabolism.[4][5][6][7][8]

1. Animal Preparation:

  • Male C57BL/6J mice are commonly used.
  • Animals are fasted overnight (approximately 16-18 hours) with free access to water.[7]

2. Drug Administration:

  • A baseline blood sample is collected from the tail vein (t=0).
  • This compound (e.g., 25 nmol/kg body weight) or vehicle (saline) is administered via intraperitoneal (i.p.) injection.[1]
  • Immediately following the injection, a glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.[8]

3. Blood Sampling and Analysis:

  • Blood samples are collected from the tail vein at various time points after the glucose challenge, typically at 15, 30, 60, and 120 minutes.[4][8]
  • Blood glucose levels are measured immediately using a glucometer.
  • Blood is also collected into EDTA-coated tubes for plasma separation. Plasma insulin levels are subsequently measured using an ELISA kit.

4. Data Analysis:

  • The area under the curve (AUC) for both blood glucose and plasma insulin is calculated to assess the overall glycemic response and insulin secretion.

Signaling Pathways and Experimental Workflows

Neurotensin Receptor Signaling in Pancreatic β-Cells

This compound exerts its effects by activating neurotensin receptors, primarily NTSR1 and NTSR2, which are G protein-coupled receptors expressed on pancreatic β-cells. The activation of these receptors triggers downstream signaling cascades that modulate insulin secretion.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol JMV449 This compound NTSR Neurotensin Receptor (NTSR1/2) JMV449->NTSR Binds to PLC PLC NTSR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates PKC PKC DAG->PKC Activates Insulin_granules Insulin Granule Exocytosis PKC->Insulin_granules Potentiates Ca_influx Increased Intracellular [Ca²⁺] Ca_ER->Ca_influx Ca_influx->Insulin_granules Triggers Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion G cluster_workflow In Vitro Experimental Workflow A Culture BRIN-BD11 Cells B Seed Cells in 24-well Plates A->B C Pre-incubation (Basal Glucose) B->C D Incubation with this compound (± other agents) C->D E Collect Supernatant D->E F Lyse Cells (Total Insulin) D->F G Measure Insulin (RIA/ELISA) E->G F->G H Data Analysis G->H G cluster_synergy Synergistic Effect on Insulin Secretion JMV449 This compound Insulin_Secretion Augmented Insulin Secretion JMV449->Insulin_Secretion Potentiates GIP_GLP1 GIP / GLP-1 GIP_GLP1->Insulin_Secretion Stimulates Glucose_Lowering Improved Glucose Homeostasis Insulin_Secretion->Glucose_Lowering

References

An In-Depth Technical Guide to JMV 449: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 449 is a potent and metabolically stable synthetic peptide that acts as a high-affinity agonist for the neurotensin receptor 1 (NTS1). Structurally, it is a pseudopeptide analogue of the C-terminal fragment of neurotensin, neurotensin-(8-13). This guide provides a comprehensive overview of the structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development. Additionally, the known signaling pathways activated by this compound are illustrated, offering insights into its mechanism of action.

Introduction

Neurotensin (NT) is a tridecapeptide that functions as a neuromodulator and hormone in the central nervous system and periphery. Its diverse physiological roles, including the regulation of pain, temperature, and dopamine pathways, have made its receptors, particularly the high-affinity neurotensin receptor 1 (NTS1), attractive therapeutic targets. However, the clinical utility of native neurotensin is limited by its poor metabolic stability. This compound was developed as a potent and stable analogue to overcome this limitation, making it a valuable tool for studying neurotensin pharmacology and a potential lead compound for drug development.

Structure and Physicochemical Properties

This compound is a hexapeptide analogue of neurotensin-(8-13) with a reduced peptide bond between the first two lysine residues. This modification confers significant resistance to enzymatic degradation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₈H₆₆N₈O₇
Molecular Weight 746.96 g/mol
Sequence H-Lys-ψ(CH₂NH)-Lys-Pro-Tyr-Ile-Leu-OH[1]
Appearance White to off-white powder
Solubility Soluble in water
Purity ≥95% (HPLC)
Storage Store at -20°C

Biological Activity

This compound is a potent agonist at neurotensin receptors, exhibiting high affinity for the NTS1 receptor. Its biological effects are consistent with the activation of this receptor and include potent analgesic, hypothermic, and neuroprotective activities.

Table 2: In Vitro and In Vivo Activity of this compound

AssayParameterValueSpeciesReference
Neurotensin Receptor Binding IC₅₀0.15 nMNeonatal mouse brain
Guinea Pig Ileum Contraction EC₅₀1.9 nMGuinea Pig
Analgesia (Tail-flick test) Effective Dosei.c.v. injectionMouse[1]
Hypothermia Effective Dosei.c.v. injectionMouse[1]
Neuroprotection Effective Dosei.c.v. injectionMouse

Experimental Protocols

Neurotensin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the neurotensin receptor using [¹²⁵I]-labeled neurotensin ([¹²⁵I]-NT).

Materials:

  • Neonatal mouse brains

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA, 1 mM bacitracin, and 1 µM captopril

  • [¹²⁵I]-NT (specific activity ~2000 Ci/mmol)

  • This compound and other competing ligands

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Gamma counter

Procedure:

  • Membrane Preparation: Homogenize neonatal mouse brains in ice-cold homogenization buffer using a Polytron homogenizer. Centrifuge the homogenate at 4°C for 20 minutes at 40,000 x g. Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step. Finally, resuspend the pellet in incubation buffer to a final protein concentration of 100-200 µg/mL.

  • Binding Reaction: In a final volume of 250 µL, add 50 µL of membrane preparation, 50 µL of [¹²⁵I]-NT (final concentration ~0.1 nM), and 50 µL of varying concentrations of this compound or other competing ligands. For total binding, add 50 µL of incubation buffer instead of a competing ligand. For non-specific binding, add a high concentration of unlabeled neurotensin (e.g., 1 µM).

  • Incubation: Incubate the reaction mixtures at 25°C for 30 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

Guinea Pig Ileum Contraction Assay

This ex vivo assay measures the contractile response of guinea pig ileum to this compound, providing a functional measure of its agonist activity.

Materials:

  • Male guinea pigs (250-350 g)

  • Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, and glucose 5.6.

  • This compound

  • Organ bath with an isometric force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment by flushing with Tyrode's solution. Cut the ileum into 2-3 cm long segments.

  • Mounting: Mount the ileum segment vertically in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. Apply a resting tension of 1 g.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Contraction Measurement: Add cumulative concentrations of this compound to the organ bath and record the isometric contractions until a maximal response is achieved.

  • Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine). Calculate the EC₅₀ value of this compound from the concentration-response curve.

In Vivo Analgesia Assay (Tail-Flick Test)

This assay assesses the analgesic effect of this compound in mice by measuring the latency to withdraw the tail from a noxious thermal stimulus.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound dissolved in sterile saline

  • Tail-flick analgesia meter

  • Intracerebroventricular (i.c.v.) injection apparatus

Procedure:

  • Animal Preparation: Acclimatize the mice to the experimental room for at least 1 hour before testing.

  • Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the ventral surface of the tail and measuring the time taken to flick the tail away. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.

  • Drug Administration: Administer this compound via i.c.v. injection. A typical injection volume is 5 µL.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after this compound administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Express the analgesic effect as the percentage of the maximal possible effect (% MPE), calculated as: % MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

In Vivo Hypothermia Assay

This protocol measures the change in core body temperature in mice following the administration of this compound.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound dissolved in sterile saline

  • Rectal thermometer or implantable telemetry probes

  • Intracerebroventricular (i.c.v.) injection apparatus

Procedure:

  • Animal Preparation: House the mice individually and allow them to acclimatize to the experimental room temperature.

  • Baseline Temperature: Measure the baseline core body temperature of each mouse.

  • Drug Administration: Administer this compound via i.c.v. injection.

  • Post-treatment Temperature: Measure the core body temperature at regular intervals after this compound administration (e.g., every 30 minutes for 2-3 hours).

  • Data Analysis: Calculate the change in body temperature (ΔT) from the baseline for each time point.

Signaling Pathways

Activation of the NTS1 receptor by this compound initiates a cascade of intracellular signaling events. NTS1 is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, leading to diverse downstream effects.

JMV449_Signaling cluster_membrane Plasma Membrane JMV449 This compound NTS1 NTS1 Receptor JMV449->NTS1 binds & activates Gq Gαq NTS1->Gq Gi_o Gαi/o NTS1->Gi_o beta_arrestin β-Arrestin NTS1->beta_arrestin recruitment PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 Activation PKC->ERK beta_arrestin->ERK

Caption: this compound signaling cascade via the NTS1 receptor.

Synthesis and Metabolic Stability

This compound is synthesized using solid-phase peptide synthesis. The key step is the introduction of the reduced peptide bond (ψ[CH₂NH]) between the two lysine residues. This is typically achieved by reductive amination of a resin-bound amino aldehyde with the N-terminus of the growing peptide chain.

The pseudopeptide bond in this compound renders it highly resistant to degradation by peptidases, resulting in a significantly longer plasma half-life compared to native neurotensin.[2] Studies have shown that while neurotensin is rapidly degraded in plasma, this compound and similar analogues exhibit enhanced stability.[2][3]

Pharmacokinetics

Detailed pharmacokinetic studies of this compound are limited in the public domain. However, based on its structure and the properties of similar neurotensin analogues, it is expected to have improved pharmacokinetic properties compared to native neurotensin, including a longer half-life and potentially better bioavailability, although central administration is still required for its primary neurological effects. The metabolic stability of this compound suggests that it would have a slower clearance rate.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the neurotensin system. Its high potency, selectivity for the NTS1 receptor, and enhanced metabolic stability make it a superior probe compared to native neurotensin. The detailed experimental protocols provided in this guide are intended to standardize methodologies and facilitate further research into the therapeutic potential of this compound and other neurotensin receptor agonists in areas such as pain management, neurodegenerative diseases, and psychiatric disorders. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its potential for clinical development.

References

Methodological & Application

JMV 449: In Vivo Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 449 is a potent and metabolically stable pseudo-peptide analogue of neurotensin-(8-13). As a neurotensin receptor agonist, it exhibits high affinity for the neurotensin receptor 1 (NTSR1). In vivo studies have demonstrated its significant and long-lasting effects, including analgesia, hypothermia, neuroprotection, and appetite suppression. These properties make this compound a valuable tool for investigating the physiological roles of neurotensin signaling pathways and for the preclinical assessment of potential therapeutic applications. This document provides a detailed overview of in vivo experimental protocols for this compound, supported by quantitative data and diagrams of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies involving this compound.

Table 1: Analgesic and Hypothermic Effects of Intracerebroventricular (i.c.v.) this compound in Mice

ParameterThis compound DoseMaximum EffectTime to Maximum EffectDuration of EffectReference
Analgesia (Tail-Flick Test) Dose-dependentData not availableData not availableLong-lasting[1]
Hypothermia Dose-dependent6-7°C decrease30 minutes4-5 hours[2]

Note: Specific dose-response data for analgesia and hypothermia from Dubuc et al., 1992 were not available in the reviewed literature.[1]

Table 2: Neuroprotective Effect of this compound in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)

Animal ModelThis compound Dose (i.c.v.)Primary OutcomeResultReference
Male C57BL/6 Mice0.6 nmolInfarct Volume ReductionSignificant reduction at 24h and 14 days post-ischemia[2]

Table 3: Appetite Suppressant Effects of Intraperitoneal (i.p.) this compound in Mice

Animal ModelThis compound Dose (i.p.)Primary OutcomeResultReference
Male C57BL/6 Mice25 nmol/kgCumulative Food IntakeSignificant inhibition of food intake in overnight-fasted mice

Note: Specific quantitative data on the reduction of food intake (e.g., in grams) were not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its effects by binding to and activating the Neurotensin Receptor 1 (NTSR1), a G protein-coupled receptor (GPCR).[3][4] This activation initiates a downstream signaling cascade, primarily through Gαq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events ultimately lead to the various physiological responses observed with this compound administration.[5]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NTSR1 NTSR1 G_protein Gαq/11 NTSR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG cAMP ↑ cAMP AC->cAMP Produces JMV449 This compound JMV449->NTSR1 Binds to PIP2 PIP2 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Responses (Analgesia, Hypothermia, etc.) Ca_release->Response PKC->Response cAMP->Response

This compound binding to NTSR1 activates intracellular signaling cascades.
Synergy with Incretin Signaling

This compound has been shown to act synergistically with incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This synergy is particularly relevant in the context of glucose homeostasis and appetite regulation. Both GLP-1 and GIP also signal through GPCRs, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. The convergence of the neurotensin and incretin signaling pathways can lead to potentiated downstream effects.

Neurotensin and Incretin Signaling Synergy cluster_downstream Downstream Signaling JMV449 This compound NTSR1 NTSR1 JMV449->NTSR1 GLP1_GIP GLP-1 / GIP GLP1R_GIPR GLP-1R / GIPR GLP1_GIP->GLP1R_GIPR G_protein_NT Gαq/11 NTSR1->G_protein_NT G_protein_incretin Gαs GLP1R_GIPR->G_protein_incretin PLC PLC Activation G_protein_NT->PLC AC_NT AC Activation G_protein_NT->AC_NT AC_incretin AC Activation G_protein_incretin->AC_incretin Ca_release ↑ Intracellular Ca²⁺ PLC->Ca_release cAMP ↑ cAMP AC_NT->cAMP AC_incretin->cAMP Potentiation Synergistic Potentiation cAMP->Potentiation Ca_release->Potentiation Response Enhanced Physiological Response (e.g., Insulin Secretion, Satiety) Potentiation->Response

Convergent signaling of this compound and incretins leads to synergistic effects.
Experimental Workflow for In Vivo Studies

A general workflow for conducting in vivo studies with this compound is outlined below. This workflow can be adapted for specific experimental questions.

This compound In Vivo Experimental Workflow cluster_surgery For i.c.v. Administration start Start acclimatization Animal Acclimatization (e.g., C57BL/6 Mice) start->acclimatization baseline Baseline Measurements (e.g., Body Temp, Tail-Flick Latency, Food Intake) acclimatization->baseline stereotaxic_surgery Stereotaxic Surgery (Cannula Implantation) acclimatization->stereotaxic_surgery administration This compound Administration (i.c.v. or i.p.) baseline->administration monitoring Post-Administration Monitoring (Time-course measurements) administration->monitoring data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end recovery Surgical Recovery stereotaxic_surgery->recovery recovery->baseline

General workflow for in vivo experiments with this compound.

Detailed Experimental Protocols

Assessment of Analgesic Effects (Tail-Flick Test)

Objective: To evaluate the dose-dependent analgesic effect of this compound in mice.

Materials:

  • This compound

  • Sterile saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Tail-flick analgesia meter

  • Animal restrainers

  • Microsyringes for i.c.v. injection

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental room for at least 1 hour before testing.

  • Baseline Latency: Gently place each mouse in a restrainer and position its tail on the tail-flick apparatus. Determine the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time taken for the mouse to flick its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • This compound Administration (i.c.v.):

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Perform a small incision to expose the skull.

    • Using a microsyringe, slowly inject the desired dose of this compound (dissolved in sterile saline) into the lateral ventricle. Stereotaxic coordinates for the lateral ventricle in mice are approximately (from Bregma): AP -0.2 mm, ML ±1.0 mm, DV -2.0 to -2.5 mm. These coordinates may need to be optimized for the specific age and strain of the mice.

    • Administer a vehicle control (sterile saline) to a separate group of animals.

  • Post-Injection Measurements: At various time points post-injection (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency as described in step 2.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Assessment of Hypothermic Effects

Objective: To measure the dose-dependent hypothermic effect of this compound in mice.

Materials:

  • This compound

  • Sterile saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Rectal thermometer or implantable telemetry device

  • Microsyringes for i.c.v. injection

Procedure:

  • Baseline Temperature: Measure the baseline core body temperature of each mouse.

  • This compound Administration (i.c.v.): Administer this compound or vehicle via intracerebroventricular injection as described in the analgesia protocol.

  • Post-Injection Measurements: Record the core body temperature at regular intervals (e.g., every 15-30 minutes) for up to 4-5 hours post-injection.

  • Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point.

Assessment of Neuroprotective Effects (MCAO Model)

Objective: To determine the neuroprotective efficacy of this compound in a mouse model of focal cerebral ischemia.

Materials:

  • This compound

  • Sterile saline

  • Male C57BL/6 mice

  • Surgical instruments for MCAO

  • Anesthesia

  • Brain slicing equipment

  • Staining reagents (e.g., 2,3,5-triphenyltetrazolium chloride - TTC)

Procedure:

  • Induction of MCAO:

    • Anesthetize the mouse.

    • Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method.

  • This compound Administration (i.c.v.): Immediately after the onset of ischemia, administer 0.6 nmol of this compound or vehicle intracerebroventricularly.[2]

  • Reperfusion (optional): For transient MCAO models, withdraw the filament after a defined period (e.g., 60 minutes) to allow for reperfusion. For permanent MCAO, the filament remains in place.

  • Assessment of Infarct Volume: At a predetermined time point (e.g., 24 hours or 14 days) post-MCAO, euthanize the animals and harvest the brains.[2]

    • Slice the brain into coronal sections.

    • Stain the sections with TTC, which stains viable tissue red, leaving the infarcted tissue white.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the infarct volumes between the this compound-treated and vehicle-treated groups.

Assessment of Appetite Suppression

Objective: To evaluate the effect of this compound on food intake in mice.

Materials:

  • This compound

  • Sterile saline

  • Male C57BL/6 mice

  • Standard chow

  • Metabolic cages or cages with food hoppers that allow for precise measurement of food consumption.

Procedure:

  • Acclimatization: House mice individually in the experimental cages for several days to acclimatize them to the environment.

  • Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.

  • This compound Administration (i.p.): At the beginning of the dark cycle, administer this compound (25 nmol/kg) or vehicle via intraperitoneal injection.

  • Food Presentation and Measurement: Immediately after injection, provide a pre-weighed amount of standard chow.

  • Cumulative Food Intake: Measure the amount of food consumed at regular intervals (e.g., 30, 60, 120, 180 minutes) by weighing the remaining food.

  • Data Analysis: Calculate the cumulative food intake for each mouse at each time point and compare the results between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a versatile pharmacological tool for in vivo research into the neurotensin system. The protocols outlined in this document provide a framework for investigating its analgesic, hypothermic, neuroprotective, and appetite-suppressing effects. The provided data summaries and diagrams offer a concise overview of its known activities and mechanisms of action. Researchers and drug development professionals can utilize this information to design and execute robust preclinical studies to further explore the therapeutic potential of targeting the neurotensin system.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental use of JMV 449, a potent and metabolically stable neurotensin receptor agonist, in mouse models. The information is compiled from various in vivo studies and is intended to facilitate the design and execution of experiments investigating the neuroprotective, analgesic, hypothermic, and appetite-regulating effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo properties and effects of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueSpecies/TissueReference
IC50 0.15 nMNeonatal mouse brain (inhibition of [125I]-NT binding)[1]
EC50 1.9 nMGuinea pig ileum (contraction)[1]

Table 2: Recommended Dosages and Observed Effects of this compound in Mouse Models

ApplicationMouse ModelDosageAdministration RouteObserved EffectsReference
Neuroprotection Permanent Middle Cerebral Artery Occlusion (pMCAO)0.6 nmolIntracerebroventricular (i.c.v.)Significant reduction in infarct volume; Core body temperature decline of 6-7°C[2][3]
Analgesia & Hypothermia Not specifiedNot specifiedIntracerebroventricular (i.c.v.)Potent and long-lasting analgesic and hypothermic effects[4]
Appetite Control Overnight fasted lean mice25 nmol/kgIntraperitoneal (i.p.)Inhibition of food intake

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in water[1]. For in vivo experiments, it is typically dissolved in a sterile, isotonic vehicle.

  • Vehicle for Intracerebroventricular (i.c.v.) Injection: Sterile, pyrogen-free 0.9% saline.

  • Vehicle for Intraperitoneal (i.p.) Injection: Sterile 0.9% w/v NaCl (saline) solution.

Protocol:

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the powder in the appropriate sterile vehicle to achieve the desired final concentration.

  • Vortex briefly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm sterile filter before injection to remove any potential contaminants.

Intracerebroventricular (i.c.v.) Injection Protocol

This protocol is adapted from standard procedures for i.c.v. injections in mice and is suitable for studies on neuroprotection, analgesia, and hypothermia.

Materials:

  • Anesthetized mouse

  • Stereotaxic apparatus

  • Hamilton syringe (5 µL or 10 µL) with a 27-gauge needle

  • Dental drill

  • Bone wax

  • Suturing material

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Mount the anesthetized mouse in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma. The injection coordinates for the lateral ventricle are typically: AP -0.5 mm, ML ±1.0 mm, and DV -2.0 to -2.5 mm from bregma.

  • Drill a small burr hole at the determined coordinates.

  • Slowly lower the injection needle to the target depth.

  • Infuse the this compound solution at a slow rate (e.g., 0.5-1 µL/min) to prevent backflow and tissue damage.

  • Leave the needle in place for an additional 1-2 minutes after the injection to allow for diffusion.

  • Slowly withdraw the needle.

  • Seal the burr hole with bone wax and suture the scalp incision.

  • Monitor the animal during recovery.

Intraperitoneal (i.p.) Injection Protocol

This protocol is suitable for systemic administration of this compound in studies investigating its effects on appetite control.

Materials:

  • Mouse

  • Appropriately sized syringe (e.g., 1 mL)

  • 25-27 gauge needle

Procedure:

  • Restrain the mouse securely, for example, by scruffing the neck and securing the tail.

  • Tilt the mouse to a slight head-down position to cause the abdominal organs to shift cranially.

  • Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure that no blood or urine is drawn, which would indicate improper needle placement.

  • If the aspiration is clear, inject the this compound solution. The maximum recommended injection volume is typically 10 mL/kg.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model Protocol

This is a summary of a common procedure to induce focal cerebral ischemia, as used in studies evaluating the neuroprotective effects of this compound.

Procedure:

  • Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.

  • Make a skin incision between the eye and the ear.

  • Retract the temporalis muscle to expose the skull.

  • Under a surgical microscope, identify the middle cerebral artery (MCA) through the thin temporal bone.

  • Create a small burr hole over the MCA, distal to the lenticulostriate branches.

  • Permanently occlude the MCA by electrocoagulation or ligation with a fine suture.

  • Confirm the occlusion by observing the cessation of blood flow.

  • Suture the muscle and skin incisions.

  • Administer this compound or vehicle immediately after the occlusion, as per the i.c.v. injection protocol.

  • Provide post-operative care, including analgesia and monitoring for recovery.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound is an agonist of the Neurotensin Receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). Activation of NTSR1 can initiate multiple downstream signaling cascades, primarily through Gαq, Gαi/o, and Gαs proteins.

JMV449_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space JMV449 This compound NTSR1 NTSR1 (GPCR) JMV449->NTSR1 binds & activates Gaq Gαq NTSR1->Gaq Gai Gαi/o NTSR1->Gai Gas Gαs NTSR1->Gas PLC Phospholipase C (PLC) Gaq->PLC activates AC_inhib Adenylyl Cyclase (inhibited) Gai->AC_inhib inhibits AC_act Adenylyl Cyclase (activated) Gas->AC_act activates PIP2 PIP2 PLC->PIP2 cleaves cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_act->cAMP_inc IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC ERK ERK1/2 Activation PKC->ERK Cellular_Response Cellular Responses (e.g., Neurotransmission, Gene Expression) cAMP_dec->Cellular_Response cAMP_inc->Cellular_Response ERK->Cellular_Response

Caption: this compound signaling pathway via NTSR1 activation.

Experimental Workflow for Neuroprotection Study

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a mouse model of stroke.

Neuroprotection_Workflow cluster_setup Experimental Setup cluster_procedure Surgical and Treatment Procedure cluster_monitoring Post-Procedure Monitoring cluster_analysis Endpoint Analysis A1 Animal Acclimatization A2 Randomization into Groups (Vehicle vs. This compound) A1->A2 B1 Anesthesia A2->B1 B2 Permanent Middle Cerebral Artery Occlusion (pMCAO) B1->B2 B3 Intracerebroventricular (i.c.v.) Injection (this compound or Vehicle) B2->B3 C1 Monitor Core Body Temperature B3->C1 C2 Neurological Scoring B3->C2 D1 Euthanasia at Pre-determined Timepoints (e.g., 24h, 14 days) C1->D1 C2->D1 D2 Brain Sectioning and Staining (e.g., TTC staining) D1->D2 D3 Infarct Volume Quantification D2->D3 D4 Data Analysis D3->D4

Caption: Workflow for this compound neuroprotection study in mice.

Experimental Workflow for Appetite Control Study

This diagram outlines a typical workflow for assessing the effects of this compound on food intake in mice.

Appetite_Control_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis_appetite Analysis P1 Animal Acclimatization P2 Overnight Fasting (approx. 18h) P1->P2 T1 Intraperitoneal (i.p.) Injection (this compound or Vehicle) P2->T1 M1 Provide Pre-weighed Food T1->M1 M2 Measure Cumulative Food Intake at Regular Intervals (e.g., 30, 60, 120, 180 min) M1->M2 A1_appetite Calculate Food Intake per Time Point M2->A1_appetite A2_appetite Statistical Analysis (e.g., ANOVA, t-test) A1_appetite->A2_appetite

Caption: Workflow for this compound appetite control study in mice.

References

Application Notes and Protocols for Intracerebroventricular Injection of JMV 449

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and intracerebroventricular (ICV) administration of JMV 449, a potent and metabolically stable neurotensin receptor agonist. The protocols outlined below are intended for preclinical research in rodent models.

Compound Information: this compound

This compound is a synthetic peptide analog of the C-terminal fragment of neurotensin (NT), specifically a pseudopeptide analog of neurotensin-(8-13). Its structure confers high affinity for the neurotensin receptor 1 (NTSR1) and enhanced stability against enzymatic degradation compared to native neurotensin.

Physicochemical and Biological Properties
PropertyValueReference
Molecular Weight 746.96 g/mol [1]
Formula C₃₈H₆₆N₈O₇[1]
Sequence H-Lys-ψ(CH₂NH)-Lys-Pro-Tyr-Ile-Leu-OH[1][2]
Solubility Soluble to 0.80 mg/mL in water[1][3]
Purity ≥95% (HPLC)[1]
Biological Activity Potent NTSR1 agonist[1][2]
Storage (Solid) Store at -20°C[1]

Preparation of this compound for Intracerebroventricular Injection

This protocol describes the preparation of this compound solution for direct administration into the cerebral ventricles of rodents. All procedures should be conducted under sterile conditions to prevent infection.

Materials
  • This compound peptide (lyophilized powder)

  • Sterile, pyrogen-free vehicle:

    • 0.9% Sodium Chloride Injection, USP (sterile saline)

    • Artificial cerebrospinal fluid (aCSF)

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile, disposable 0.22 µm syringe filters

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

Protocol for Reconstitution and Dilution
  • Calculate the required amount of this compound: Based on the desired final concentration and injection volume, calculate the mass of this compound needed. For example, to prepare a 100 µM solution, you would need 0.0747 mg of this compound per mL of vehicle.

  • Equilibrate this compound to room temperature: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Reconstitute the peptide: Briefly centrifuge the vial to ensure the powder is at the bottom. Add the desired volume of sterile vehicle (saline or aCSF) to the vial to create a stock solution. A recommended stock concentration is 1 mM.

  • Ensure complete dissolution: Gently vortex the solution until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide aggregation.

  • Prepare the final working solution: Dilute the stock solution to the final desired concentration for injection using the same sterile vehicle.

  • Sterile filter the final solution: Draw the final this compound solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, low-protein binding microcentrifuge tube. This step is crucial to remove any potential microbial contamination.

  • Aliquot and store: Aliquot the sterile this compound solution into smaller volumes to avoid multiple freeze-thaw cycles.

Storage and Stability of this compound Solutions
Solution TypeStorage TemperatureStability
Stock Solution -80°CUp to 6 months
-20°CUp to 1 month
Working Solution 2-8°CPrepare fresh for each experiment

Note: It is strongly recommended to prepare fresh working solutions on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Workflow for ICV Injection

The following diagram illustrates the general workflow for preparing and administering this compound via intracerebroventricular injection.

G cluster_prep Solution Preparation cluster_surgery Surgical Procedure cluster_injection ICV Injection calc Calculate this compound mass reconstitute Reconstitute in sterile vehicle calc->reconstitute dilute Dilute to final concentration reconstitute->dilute filter Sterile filter (0.22 µm) dilute->filter load_syringe Load syringe with this compound filter->load_syringe anesthetize Anesthetize animal stereotax Position in stereotaxic frame anesthetize->stereotax drill Drill burr hole stereotax->drill cannula Implant guide cannula (optional) drill->cannula inject Inject into lateral ventricle cannula->inject load_syringe->inject withdraw Slowly withdraw needle inject->withdraw suture Suture incision withdraw->suture

Caption: Experimental workflow for this compound intracerebroventricular injection.

Protocol for Intracerebroventricular Injection in Mice

This protocol provides a general guideline for a single bolus ICV injection in mice. All surgical procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials
  • Prepared sterile this compound solution

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus for mice

  • Microsyringe (e.g., Hamilton syringe) with a 30-gauge needle

  • Surgical tools (scalpel, forceps, etc.)

  • Warming pad

  • Antiseptic solution and sterile swabs

  • Suturing material

Surgical Procedure
  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Stereotaxic Positioning: Place the anesthetized mouse in a stereotaxic frame. Ensure the head is level in all planes.

  • Surgical Site Preparation: Shave the fur from the surgical area and clean the skin with an antiseptic solution.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Identification of Bregma: Identify the bregma landmark on the skull.

  • Stereotaxic Coordinates: Move the injection needle to the desired coordinates for targeting a lateral ventricle. Typical coordinates for the lateral ventricle in adult mice relative to bregma are:

    • Anterior/Posterior (AP): -0.3 mm

    • Medial/Lateral (ML): ±1.0 mm

    • Dorsal/Ventral (DV): -2.5 mm from the skull surface

  • Drilling: Carefully drill a small burr hole through the skull at the determined coordinates, avoiding damage to the underlying dura mater.

  • Injection:

    • Lower the microsyringe needle through the burr hole to the target DV coordinate.

    • Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min) to prevent a rapid increase in intracranial pressure.

    • A typical injection volume is 1-5 µL.

    • After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.

  • Withdrawal and Closure: Slowly withdraw the needle. Suture the scalp incision.

  • Post-operative Care: Place the mouse on a warming pad until it recovers from anesthesia. Monitor the animal closely for any signs of distress.

Recommended Dosage

A study by Torup et al. (2003) used a dose of 0.6 nmol of this compound administered intracerebroventricularly in mice to elicit a neuroprotective effect. This can serve as a starting point for dose-response studies.

This compound Mechanism of Action: Neurotensin Receptor 1 (NTSR1) Signaling

This compound exerts its biological effects by acting as an agonist at the NTSR1, a G protein-coupled receptor (GPCR). The binding of this compound to NTSR1 initiates a cascade of intracellular signaling events.

G JMV449 This compound NTSR1 NTSR1 (GPCR) JMV449->NTSR1 binds Gq Gαq NTSR1->Gq activates Gio Gαi/o NTSR1->Gio activates BetaArrestin β-Arrestin NTSR1->BetaArrestin recruits PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gio->AC inhibits PIP2 PIP₂ PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (ERK1/2) Ca2->MAPK PhysiologicalEffects Physiological Effects (Analgesia, Hypothermia, etc.) Ca2->PhysiologicalEffects PKC->MAPK cAMP->PhysiologicalEffects MAPK->PhysiologicalEffects BetaArrestin->MAPK Internalization Receptor Internalization BetaArrestin->Internalization

Caption: Simplified NTSR1 signaling pathway activated by this compound.

The activation of NTSR1 by this compound leads to the dissociation of heterotrimeric G proteins into Gα and Gβγ subunits. This initiates downstream signaling cascades, including:

  • Gαq pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

  • Gαi/o pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

  • MAPK pathway: The above signaling events converge on the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2, which is involved in regulating a wide range of cellular processes.

  • β-Arrestin recruitment: This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling.

These signaling pathways ultimately mediate the diverse physiological effects of this compound, including analgesia, hypothermia, and neuroprotection.

References

Application Notes and Protocols for Intraperitoneal Administration of JMV 449 in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of JMV 449, a potent and metabolically stable neurotensin receptor agonist, in rodent models. The information is intended to guide researchers in designing and executing experiments to investigate the physiological effects of this compound, including its impact on food intake, body temperature, and nociception.

Overview of this compound

This compound is a synthetic peptide analog of the C-terminal fragment of neurotensin (NT). It acts as a high-affinity agonist for neurotensin receptors, primarily the NTS1 subtype.[1] Due to its modified peptide structure, this compound exhibits enhanced stability against enzymatic degradation compared to native neurotensin, resulting in prolonged biological activity in vivo.[2] In rodents, this compound has been shown to induce a range of effects, including hypothermia, analgesia, and suppression of food intake.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Activity of this compound

ParameterSpecies/TissueValueReference
IC₅₀ (vs ¹²⁵I-NT binding)Neonatal mouse brain0.15 nM
EC₅₀ (contraction)Guinea pig ileum1.9 nM

Table 2: In Vivo Effects of this compound in Rodents (Intraperitoneal Administration)

EffectSpeciesDoseKey FindingsReference
Food Intake Inhibition Lean Mice (overnight fasted)25 nmol/kgSignificantly inhibited food intake.[1]
Glucose Homeostasis Mice25 nmol/kg (co-injected with glucose)Augmented the glucose-lowering effects of GIP and GLP-1 mimetics.[1]

Note: Further dose-response studies are recommended to fully characterize the effects of intraperitoneally administered this compound on hypothermia and analgesia in rodents.

Signaling Pathway of this compound

This compound exerts its effects by activating neurotensin receptors, which are G protein-coupled receptors (GPCRs). The primary signaling cascade initiated by NTS1 receptor activation is depicted below.

JMV449_Signaling_Pathway JMV449 This compound NTS1 Neurotensin Receptor 1 (NTS1) JMV449->NTS1 Binds and Activates Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: this compound signaling pathway via the NTS1 receptor.

Experimental Protocols

4.1. Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound peptide

  • Sterile, pyrogen-free 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.

  • Reconstitute the peptide in sterile 0.9% saline to create a stock solution. For example, to make a 1 mM stock solution, dissolve 0.747 mg of this compound (MW: 746.96 g/mol ) in 1 mL of sterile saline.

  • Vortex gently to ensure the peptide is fully dissolved.

  • Perform serial dilutions of the stock solution with sterile 0.9% saline to achieve the desired final concentrations for injection.

  • Prepare fresh solutions on the day of the experiment or store aliquots of the stock solution at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

4.2. Protocol for Intraperitoneal Injection in Mice

Materials:

  • Prepared this compound solution or vehicle (sterile 0.9% saline)

  • Appropriately sized syringes (e.g., 1 mL)

  • 25-27 gauge needles

  • Animal scale

  • 70% ethanol

Procedure:

  • Weigh the mouse to accurately calculate the injection volume. The recommended maximum injection volume for mice is 10 mL/kg.

  • Draw the calculated volume of this compound solution or vehicle into the syringe.

  • Properly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders, and securing the tail.

  • Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards.

  • Wipe the injection site with 70% ethanol. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Insert the needle, bevel up, at a 30-40 degree angle into the abdominal cavity.

  • Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new injection.

  • If aspiration is clear, inject the solution smoothly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions following the injection.

4.3. Protocol for Assessing Food Intake in Mice

This protocol is designed to evaluate the effect of this compound on food consumption in mice.

Food_Intake_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Experiment Day cluster_data_collection Data Collection Acclimatization Acclimatization (Single Housing, 2 days) Habituation Habituation to Injection (Saline Injection, 2 days) Acclimatization->Habituation Fasting Fasting (12-18 hours, with water) Pre_weigh Weigh Mouse & Pre-weighed Food Fasting->Pre_weigh Injection Intraperitoneal Injection (this compound or Vehicle) Pre_weigh->Injection Food_Access Provide Access to Food Injection->Food_Access Measure_1h Measure Food Intake (1 Hour) Food_Access->Measure_1h Measure_2h Measure Food Intake (2 Hours) Measure_4h Measure Food Intake (4 Hours) Measure_24h Measure Food Intake (24 Hours)

Caption: Experimental workflow for a food intake study in mice.

Detailed Procedure:

  • Acclimatization: Individually house the mice for at least 2 days before the experiment to minimize stress.[3]

  • Habituation: To reduce the stress response to the injection procedure, handle the mice and administer a sham intraperitoneal injection of sterile saline for 2 days prior to the experiment.

  • Fasting: On the day of the experiment, fast the mice for 12-18 hours with free access to water.[4] This helps to standardize hunger levels.

  • Baseline Measurements: Just before the injection, weigh each mouse and the pre-weighed food for each cage.

  • Administration: Administer the calculated dose of this compound or vehicle via intraperitoneal injection as described in protocol 4.2.

  • Food Presentation: Immediately after the injection, return the mice to their cages with the pre-weighed food.

  • Data Collection: Measure the amount of food consumed by weighing the remaining food at specific time points, such as 1, 2, 4, 6, and 24 hours post-injection.[3][4]

  • Data Analysis: Calculate the cumulative food intake at each time point and compare the results between the this compound-treated and vehicle-treated groups. Express the data as grams of food consumed or as a percentage of body weight.

References

JMV 449: Application Notes and Protocols for Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of JMV 449, a potent and metabolically stable neurotensin receptor agonist, with a focus on its solubility and stability in aqueous solutions.

Introduction

This compound is a pseudopeptide analogue of neurotensin-(8-13) that acts as a high-affinity agonist for neurotensin receptors (NTRs).[1][2][3] Its modified peptide bond structure confers significant resistance to enzymatic degradation, resulting in potent and long-lasting biological effects both in vitro and in vivo.[1] Understanding its solubility and stability is critical for its effective use in experimental settings.

Physicochemical Properties

PropertyValueReference
Molecular Weight746.96 g/mol [4]
FormulaC38H66N8O7[4]
SequenceH-Lys-ψ(CH2NH)Lys-Pro-Tyr-Ile-Leu-OH[1]
Purity≥95%[4]
CAS Number139026-66-7

Solubility in Aqueous Solutions

This compound is soluble in water. The reported solubility is up to 0.80 mg/mL.[5][6] For higher concentrations, gentle warming to 37°C and sonication may aid dissolution.[5]

Table 1: Solubility Data for this compound

SolventSolubilityReference
Waterup to 0.80 mg/mL[5][6]

Stability in Aqueous Solutions

This compound is characterized as a metabolically stable peptide.[4] However, long-term stability in aqueous solutions is dependent on storage conditions. For optimal stability, it is recommended to prepare fresh solutions or store aliquoted stock solutions at low temperatures.

Table 2: Recommended Storage and Stability of this compound Solutions

Storage ConditionRecommended Use WithinReference
-20°C1 month[5]
-80°C6 months[5]

To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advised to store the solution in single-use aliquots.[5]

Protocols

Protocol for Preparation of Aqueous Stock Solution

This protocol describes the preparation of a 1 mg/mL this compound stock solution.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required volume of water. Based on the desired concentration and the mass of this compound. For a 1 mg/mL solution, use 1 mL of water for every 1 mg of this compound. Note that the maximum reported solubility is 0.80 mg/mL, so achieving a 1 mg/mL solution may require warming and sonication.

  • Add the solvent. Aseptically add the calculated volume of sterile water to the vial containing the this compound powder.

  • Dissolve the peptide. Gently vortex the vial to mix. If the peptide does not fully dissolve, warm the solution to 37°C for a short period and/or sonicate in an ultrasonic bath.

  • Aliquot the solution. Once fully dissolved, dispense the solution into sterile, single-use aliquots in polypropylene tubes.

  • Store appropriately. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Assessing Aqueous Stability (General Guideline)

This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer.

Materials:

  • This compound stock solution

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Prepare test solutions. Dilute the this compound stock solution to the desired final concentration in the aqueous buffer being tested.

  • Initial analysis (T=0). Immediately analyze an aliquot of the test solution by HPLC to determine the initial peak area of intact this compound.

  • Incubate samples. Incubate the remaining test solutions at the desired temperature(s).

  • Time-point analysis. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each test solution and analyze by HPLC.

  • Data analysis. Compare the peak area of intact this compound at each time point to the initial peak area at T=0 to determine the percentage of degradation over time.

Signaling Pathway

This compound is a potent agonist of neurotensin receptors (NTSR1 and NTSR2), which are G protein-coupled receptors (GPCRs). Upon binding, this compound activates downstream signaling cascades.

JMV449_Signaling_Pathway JMV449 This compound NTSR Neurotensin Receptor (NTSR1/NTSR2) JMV449->NTSR Binds to G_protein G Protein (Gq/11) NTSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: this compound signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using this compound in an experimental setting.

JMV449_Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh prepare Prepare Aqueous Stock Solution (e.g., 0.80 mg/mL in sterile water) weigh->prepare aliquot Aliquot into Single-Use Tubes prepare->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot on Ice store->thaw dilute Prepare Working Solution in Experimental Buffer thaw->dilute experiment Perform In Vitro or In Vivo Experiment dilute->experiment analyze Analyze Results experiment->analyze end End analyze->end

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for Lyophilized JMV 449

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the proper storage, handling, and reconstitution of lyophilized JMV 449 to ensure its stability and efficacy for research applications.

Introduction to this compound

This compound is a potent and metabolically stable neurotensin receptor agonist peptide.[1][2] It is a pseudopeptide analogue of neurotensin-(8-13) with a modified peptide bond, which confers resistance to degradation.[3] Due to its stability and high affinity for neurotensin receptors, this compound is a valuable tool in neuroscience research, particularly in studies related to pain, temperature regulation, and neuroprotection.[1][3]

Chemical Properties of this compound:

PropertyValue
Molecular Weight 746.96 g/mol [1]
Molecular Formula C38H66N8O7[1]
Sequence KKPYIL (with a reduced CH2NH bond between Lys-1 and Lys-2)[1]
Appearance White lyophilized solid
Purity ≥95%[1]
Solubility Soluble to 0.80 mg/mL in water[1]
CAS Number 139026-66-7[1]

Storage of Lyophilized this compound

Proper storage of lyophilized this compound is critical to maintain its integrity and biological activity over time. The primary factors affecting the stability of lyophilized peptides are temperature, moisture, and light.[2][4][5][6]

Recommended Storage Conditions

The optimal storage conditions for lyophilized this compound are summarized below:

ConditionShort-Term Storage (up to 6 months)Long-Term Storage (>6 months)
Temperature -20°C[1][2][4][7]-20°C or -80°C[4][8][9]
Environment Tightly sealed vial in a desiccator to protect from moisture.[1][10]Tightly sealed vial, purged with inert gas (argon or nitrogen), and stored in a desiccator.[4][8][9]
Light Protected from light (e.g., in an amber vial or stored in the dark).[1][2]Protected from light.[1][2]

Note: Avoid storing lyophilized peptides in frost-free freezers, as the temperature fluctuations during defrost cycles can degrade the product.[7][9]

Factors Influencing Stability of Lyophilized Peptides

The following diagram illustrates the key environmental factors that can lead to the degradation of lyophilized peptides.

G Factors Leading to Lyophilized Peptide Degradation cluster_factors Environmental Factors cluster_degradation Degradation Pathways Temperature Elevated Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Moisture Moisture/Humidity Moisture->Hydrolysis Oxidation Oxidation Moisture->Oxidation Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Peptide Lyophilized this compound Hydrolysis->Peptide Oxidation->Peptide Photodegradation->Peptide

Caption: Key factors that can compromise the stability of lyophilized peptides.

Experimental Protocols

Protocol for Handling and Weighing Lyophilized this compound

To prevent contamination and degradation, follow this protocol when handling and weighing the lyophilized peptide:

  • Equilibrate to Room Temperature: Before opening the vial, allow it to warm to room temperature in a desiccator for at least 20-30 minutes.[2][11] This prevents condensation of atmospheric moisture onto the cold peptide, which can significantly reduce its stability.[2][11]

  • Work in a Clean Environment: Handle the peptide in a clean, dry area.

  • Weigh Quickly: Open the vial and quickly weigh the desired amount of peptide in a suitable container. Minimize the time the vial is open to the atmosphere.

  • Reseal Promptly: Tightly reseal the vial containing the remaining lyophilized peptide.

  • Inert Gas Purge (for long-term storage): For optimal long-term stability, gently purge the vial with an inert gas like argon or nitrogen before resealing.[4][8][9]

  • Return to Storage: Immediately return the vial to the recommended storage conditions (-20°C or -80°C).[1][4]

Protocol for Reconstitution of Lyophilized this compound

Reconstitution is the process of dissolving the lyophilized peptide in a suitable solvent.[12][13]

  • Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[14][15]

  • Select a Solvent: Based on the product datasheet, this compound is soluble in water.[1] For biological experiments, sterile, nuclease-free water or a sterile buffer (e.g., PBS) at a pH of 5-6 is recommended.[1][10]

  • Add the Solvent: Using a sterile pipette, slowly add the calculated volume of the chosen solvent to the vial.[13][15] Aim the solvent down the side of the vial to avoid disturbing the peptide powder.

  • Gentle Agitation: Gently swirl or vortex the vial to dissolve the peptide completely.[14] Avoid vigorous shaking, which can cause aggregation or denaturation.[12][15] Allow the solution to sit for 15-30 minutes to ensure complete dissolution.[12][15]

  • Visual Inspection: The resulting solution should be clear and free of particulates.[12] If any particulates are present, the solution can be filtered through a 0.2 µm sterile filter.[1][10]

The following workflow diagram outlines the reconstitution process:

G Start Start: Lyophilized this compound Vial Equilibrate Equilibrate vial to room temperature Start->Equilibrate Centrifuge Briefly centrifuge vial Equilibrate->Centrifuge AddSolvent Add sterile solvent (e.g., water) Centrifuge->AddSolvent Mix Gently mix to dissolve AddSolvent->Mix Inspect Visually inspect for clarity Mix->Inspect Ready Solution ready for use Inspect->Ready

Caption: Workflow for the reconstitution of lyophilized this compound.

Storage of Reconstituted this compound

The stability of peptides in solution is significantly lower than in their lyophilized form.[1][4][10]

Storage DurationRecommended Temperature
Short-Term (1-2 weeks) 4°C[4]
Long-Term (up to 3-4 months) -20°C[4]
Extended Long-Term (up to 1 year) -80°C[4]

Best Practices for Storing Reconstituted this compound:

  • Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use volumes.[1][4][7][10]

  • Sterility: Ensure that the solution and storage vials are sterile to prevent bacterial degradation.[1][10]

  • pH: For optimal stability in solution, maintain a pH between 5 and 7.[7]

By adhering to these storage and handling protocols, researchers can ensure the integrity and biological activity of this compound, leading to more reliable and reproducible experimental results.

References

Application Notes and Protocols: In Vitro Binding Assays for JMV 449 with Neurotensin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 449 is a potent and metabolically stable pseudo-peptide analogue of the C-terminal fragment of neurotensin (NT), specifically of NT(8-13).[1] It acts as an agonist at neurotensin receptors (NTRs) and has demonstrated high potency in various in vitro and in vivo assays.[1][2] this compound exhibits an IC50 of 0.15 nM for the inhibition of [125I]-neurotensin binding to neonatal mouse brain homogenates, indicating a strong affinity for neurotensin receptors.[2] This document provides detailed application notes and protocols for conducting in vitro binding assays of this compound with neurotensin receptors, along with an overview of the associated signaling pathways.

Quantitative Data Presentation

The following table summarizes the available quantitative data for the in vitro binding of this compound to neurotensin receptors. It is important to note that the available data primarily comes from studies on neonatal mouse brain homogenates, which contain a mixed population of neurotensin receptor subtypes. Specific binding affinities for individual NTS1 and NTS2 receptors are not extensively reported in publicly available literature.

LigandReceptor SourceAssay TypeRadioligandMeasured ParameterValue (nM)Reference
This compoundNeonatal Mouse Brain HomogenatesCompetitive Binding[125I]-NeurotensinIC500.15[2]

Neurotensin Receptor Signaling Pathways

Neurotensin receptors are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of neurotensin. The primary high-affinity receptor is the neurotensin receptor type 1 (NTS1), while a second G protein-coupled receptor, the neurotensin receptor type 2 (NTS2), also exists. Upon agonist binding, such as with this compound, these receptors activate intracellular signaling cascades.

The NTS1 receptor is known to couple to several G protein subtypes, including Gαq, Gαi/o, and Gα13. This promiscuous coupling leads to the activation of multiple downstream signaling pathways:

  • Gαq Pathway: Activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • β-Arrestin Recruitment: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling, such as the activation of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).

NTR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling JMV449 This compound NTR Neurotensin Receptor (NTR) JMV449->NTR Gq Gαq NTR->Gq Activates Gi Gαi/o NTR->Gi Activates betaArrestin β-Arrestin NTR->betaArrestin Recruits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP ERK ERK1/2 Activation betaArrestin->ERK

Neurotensin Receptor Signaling Pathway

Experimental Protocols

Radioligand Competitive Binding Assay for this compound

This protocol is adapted from standard procedures for neurotensin receptor binding assays and can be used to determine the inhibitory concentration (IC50) of this compound.

Materials:

  • Membrane Preparation: Homogenates from cells or tissues expressing neurotensin receptors (e.g., neonatal mouse brain, or cell lines stably expressing NTS1 or NTS2).

  • Radioligand: [125I]-Neurotensin (specific activity ~2000 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled Neurotensin (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the following to each well:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of 1 µM unlabeled neurotensin.

      • Test Compound: 50 µL of the corresponding this compound dilution.

    • Add 50 µL of [125I]-Neurotensin (final concentration typically 0.1-0.5 nM) to all wells.

    • Add 100 µL of the membrane preparation (containing 20-50 µg of protein) to all wells.

  • Incubation:

    • Incubate the plate at room temperature (22-25°C) for 30-60 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma or beta counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Membrane Preparation AssaySetup Assay Plate Setup (Total, Non-specific, Test) MembranePrep->AssaySetup LigandPrep Radioligand & This compound Dilutions LigandPrep->AssaySetup Incubation Incubation (RT, 30-60 min) AssaySetup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Radioactivity Counting Filtration->Counting DataProcessing Calculate Specific Binding Counting->DataProcessing Analysis IC50 Determination (Non-linear Regression) DataProcessing->Analysis

Radioligand Binding Assay Workflow

Conclusion

This compound is a high-affinity agonist for neurotensin receptors. The provided protocols for in vitro radioligand binding assays offer a robust framework for researchers to characterize the interaction of this compound and other novel compounds with these receptors. Understanding the binding characteristics and the downstream signaling pathways is crucial for the development of new therapeutics targeting the neurotensin system. Further studies are warranted to delineate the specific binding affinities of this compound for the NTS1 and NTS2 receptor subtypes to gain a more comprehensive understanding of its pharmacological profile.

References

Troubleshooting & Optimization

Optimizing JMV 449 dosage for consistent hypothermic response

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information and frequently asked questions to assist researchers in optimizing the dosage of JMV 449 for a consistent and robust hypothermic response in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and metabolically stable pseudopeptide analogue of neurotensin-(8-13).[1] It functions as a powerful neurotensin receptor agonist, meaning it mimics the action of the endogenous neuropeptide neurotensin.[2][3][4] Its stability makes it more resistant to degradation compared to native neurotensin, resulting in long-lasting biological effects.[1]

Q2: What is the primary mechanism of action for this compound-induced hypothermia?

A2: this compound induces hypothermia primarily through its action in the central nervous system. It activates neurotensin receptors located in the median preoptic nucleus (MnPO) of the hypothalamus, a key thermoregulatory center in the brain.[5] Studies suggest that this effect is mediated by the activation of both neuronal neurotensin receptor 1 (NTSR1) and astrocytic neurotensin receptor 2 (NTSR2).[5]

Q3: How significant and long-lasting is the hypothermic effect?

A3: Following central administration in mice, this compound can induce a potent and prolonged decrease in core body temperature.[1][2] For example, a single intracerebroventricular (i.c.v.) injection of 0.6 nmol has been shown to decrease core temperature by 6-7°C within 30 minutes, with the hypothermic effect persisting for 4-5 hours.[6]

Q4: Are there applications for this hypothermic effect?

A4: Yes, the hypothermic effect of this compound has been investigated for its neuroprotective properties. Studies have shown that the this compound-induced hypothermia can significantly reduce infarct volume in mouse models of ischemic stroke.[6] This neuroprotective effect is directly attributed to the reduction in body temperature.[6] Additionally, pharmacological hypothermia induced by this compound has shown therapeutic benefits in models of endotoxic shock.[7][8]

Troubleshooting Guide

Q5: I am observing an inconsistent or weak hypothermic response. What are the potential causes?

A5: Inconsistent hypothermic responses can arise from several factors related to protocol execution. Here are the most common areas to troubleshoot:

  • Route of Administration: The most profound and reliable hypothermic effects are documented following direct central administration (e.g., intracerebroventricular, i.c.v.).[1][2][6] Peripheral administration (e.g., intraperitoneal, i.p.) may not be as effective for inducing a consistent central thermoregulatory response. Verify that your administration route targets the central nervous system effectively.

  • Accuracy of Central Injection: If performing i.c.v. or intraparenchymal injections, the accuracy of the stereotaxic coordinates is critical. The median preoptic nucleus (MnPO) is a key target for neurotensin-mediated hypothermia.[5] Inaccurate cannula placement will lead to high variability. We recommend histological verification of the injection site post-experiment.

  • Dosage: The hypothermic effect of this compound is dose-dependent.[1] Ensure your dose is sufficient. Doses that are too low will produce a weak or non-existent response, while excessively high doses may have unintended off-target effects. See the data table below for a documented effective dose.

  • Drug Preparation and Stability: this compound is stable, but improper handling can still compromise its efficacy.[2] Ensure it is stored as recommended by the manufacturer. When preparing solutions, confirm the correct solvent is used and that the peptide is fully dissolved. Prepare solutions fresh or validate their stability if stored.

Q6: Could environmental or physiological factors be affecting my results?

A6: Absolutely. Thermoregulation is highly sensitive to both external and internal conditions.

  • Ambient Temperature: The ambient temperature of the housing and experimental room can significantly influence the magnitude of a hypothermic response. Conducting experiments in a temperature-controlled environment is crucial for consistency.

  • Circadian Rhythm: An animal's baseline body temperature and its response to thermoregulatory agents can vary based on the time of day (i.e., light vs. dark cycle).[9] Performing experiments at the same time each day is essential for reducing variability.

  • Stress: Handling and injection procedures can induce a stress hyperthermia response, which may temporarily mask the onset of hypothermia.[10] Allow for an adequate acclimation period before recording baseline temperature and post-injection.

  • Metabolic State: Whether an animal is fasted or fed can influence its metabolic rate and thermoregulatory state.[11] Standardize the feeding schedule of your animals across all experimental groups.

Quantitative Data Summary

The following table summarizes quantitative data from published studies on the hypothermic effect of this compound and its parent compound, neurotensin.

CompoundSpeciesAdministration RouteDoseResulting Hypothermic ResponseReference
This compound MouseIntracerebroventricular (i.c.v.)0.6 nmol~6-7°C decrease in core temperature within 30 min; effect lasts 4-5 hours.[6]
Neurotensin MouseIntra-MnPO100 pmol~5.2°C decrease in core temperature, peaking at ~1 hour.[5]

Key Experimental Protocol

Protocol: Induction of Hypothermia via Intracerebroventricular (i.c.v.) Injection in Mice

This protocol provides a general framework. Specifics such as stereotaxic coordinates should be optimized for the mouse strain and age used.

  • Animal Preparation & Cannula Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the lateral ventricle. Typical coordinates for the lateral ventricle from bregma are: A/P: -0.2 mm; M/L: ±1.0 mm; D/V: -2.5 mm.

    • Secure the cannula to the skull with dental cement and place a dummy cannula to maintain patency.

    • Allow for a recovery period of at least 5-7 days post-surgery.

  • This compound Preparation:

    • On the day of the experiment, dissolve this compound in sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) to the desired final concentration (e.g., 0.6 nmol in a 1-2 µL volume).

    • Ensure the solution is clear and fully dissolved. Filter-sterilize if necessary.

  • Administration and Temperature Monitoring:

    • Handle mice gently to minimize stress. Acclimate the mouse to the temperature measurement procedure (e.g., rectal probe insertion).

    • Record a stable baseline core body temperature for at least 30-60 minutes prior to injection. Telemetry implants are the gold standard for continuous, stress-free monitoring.

    • Briefly restrain the mouse, remove the dummy cannula, and insert the injector cannula (extending slightly beyond the guide).

    • Infuse the this compound solution (e.g., 1 µL) over 1-2 minutes using a microinfusion pump.

    • Leave the injector in place for an additional minute to prevent backflow.

    • Replace the dummy cannula and return the mouse to its home cage.

    • Monitor and record the core body temperature at regular intervals (e.g., every 15-30 minutes) for at least 4-5 hours to capture the full temperature curve.

Visualizations

G cluster_0 Mechanism of this compound-Induced Hypothermia JMV449 This compound (Neurotensin Agonist) NTSR1 Neuronal NTSR1 JMV449->NTSR1 Binds & Activates NTSR2 Astrocytic NTSR2 JMV449->NTSR2 Binds & Activates MnPO Median Preoptic Nucleus (MnPO) of the Hypothalamus Signaling Downstream Thermoregulatory Signaling Cascades MnPO->Signaling Initiates NTSR1->MnPO Located in NTSR2->MnPO Located in Hypothermia DECREASED CORE BODY TEMPERATURE Signaling->Hypothermia Results in

Caption: Signaling pathway for this compound-induced hypothermia.

G cluster_workflow Experimental Workflow Prep 1. Surgical Prep (Cannula Implantation) Recovery 2. Recovery (5-7 Days) Prep->Recovery Baseline 3. Baseline Temp Measurement Recovery->Baseline Injection 4. i.c.v. Injection of this compound Baseline->Injection Monitoring 5. Post-Injection Monitoring Injection->Monitoring Analysis 6. Data Analysis & Verification Monitoring->Analysis

Caption: Workflow for assessing this compound's hypothermic effect.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent or No Hypothermic Response CheckDose Verify Dosage & Preparation Start->CheckDose Start Here CheckRoute Confirm Route of Administration (Central?) CheckDose->CheckRoute If Dose OK CheckTarget Verify Injection Site Accuracy CheckRoute->CheckTarget If Route OK CheckEnv Standardize Environmental & Physiological Factors CheckTarget->CheckEnv If Targeting OK Success Consistent Response Achieved CheckEnv->Success If Factors OK

References

Addressing poor solubility of JMV 449 in specific media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neurotensin receptor agonist, JMV 449.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and metabolically stable peptide agonist of the neurotensin receptor 1 (NTSR1)[1][2]. Its sequence is KKPYIL, with a modification where the peptide bond between the first two lysine residues is reduced[2]. This modification enhances its stability. This compound is utilized in research to study the physiological roles of NTSR1, which is involved in processes such as analgesia, hypothermia, and neuroprotection[1][3].

Q2: What are the chemical properties of this compound?

Here is a summary of the key chemical properties of this compound:

PropertyValueReference
Molecular Weight 746.96 g/mol [2]
Formula C₃₈H₆₆N₈O₇[2]
Sequence KKPYIL (with a reduced peptide bond between Lys-1 and Lys-2)[2]
Appearance Lyophilized solid

Q3: What is the reported solubility of this compound?

There are conflicting reports on the solubility of this compound in water. One source indicates a solubility of up to 0.80 mg/mL [2]. Another source, referring to this compound acetate, suggests a much higher solubility of 100 mg/mL in water. The acetate counter-ion may contribute to this increased solubility. It is recommended to start with the lower concentration and gradually increase if needed.

Q4: How should I store this compound?

For long-term stability, lyophilized this compound should be stored at -20°C. Once in solution, it is recommended to prepare aliquots and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles. For daily use, solutions can be stored at 4°C for a short period, but it is best to prepare fresh solutions for optimal activity.

Troubleshooting Guide: Poor Solubility of this compound

This guide addresses common issues encountered when dissolving this compound in various experimental media.

Problem 1: this compound does not dissolve in water or aqueous buffers (e.g., PBS).

Possible Cause: The concentration of this compound may be too high for the chosen solvent, or the peptide may be aggregating.

Solutions:

  • Start with a lower concentration: Begin by attempting to dissolve a small amount of this compound at the lower end of the reported solubility range (e.g., 0.80 mg/mL).

  • Use this compound acetate: If available, the acetate form of this compound may have significantly higher aqueous solubility.

  • Sonication: Gentle sonication can help to break up peptide aggregates and facilitate dissolution. Use a bath sonicator for a few minutes, monitoring the solution for clarity.

  • pH Adjustment: Since this compound has two basic lysine residues, its solubility may be improved in a slightly acidic solution. Try dissolving it in a buffer with a pH below 7.0.

  • Incremental Solubilization: First, dissolve the peptide in a small amount of sterile, distilled water. Once dissolved, slowly add the desired buffer (e.g., PBS) to reach the final concentration and volume.

Problem 2: this compound precipitates out of solution when added to cell culture media.

Possible Cause: Components in the cell culture medium, such as salts or proteins, can reduce the solubility of the peptide.

Solutions:

  • Prepare a concentrated stock solution: Dissolve this compound in sterile water or a suitable buffer at a high concentration (e.g., 10-100 times the final working concentration).

  • Serial Dilution: Add the concentrated stock solution to the cell culture medium in a stepwise manner, vortexing or gently mixing between each addition. This gradual dilution can prevent precipitation.

  • Serum-free media: If possible, add this compound to serum-free media first, allow it to dissolve completely, and then add serum or other supplements.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water or desired sterile buffer (e.g., PBS, pH 7.2-7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the desired volume of sterile water or buffer to the vial to achieve the target concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of this compound).

  • Recap the vial and vortex gently to mix.

  • If the peptide does not fully dissolve, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Once dissolved, aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term storage (up to one month) or at 4°C for short-term use (a few days). Avoid repeated freeze-thaw cycles.

Signaling Pathways and Experimental Workflows

Neurotensin Receptor 1 (NTSR1) Signaling Pathway

This compound acts as an agonist at the NTSR1, a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events.

NTSR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular JMV449 This compound NTSR1 NTSR1 JMV449->NTSR1 G_protein Gαq/11, Gαi/o NTSR1->G_protein Activation PLC PLC G_protein->PLC cAMP ↓ cAMP G_protein->cAMP Inhibition PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 Activation PKC->ERK

Caption: Activation of NTSR1 by this compound initiates multiple downstream signaling cascades.

Experimental Workflow: In Vitro Cell-Based Assay

This workflow outlines the general steps for conducting an in vitro cell-based assay using this compound.

experimental_workflow prep Prepare this compound Stock Solution treatment Treat Cells with this compound prep->treatment cell_culture Culture and Seed Cells Expressing NTSR1 cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Downstream Assay (e.g., Calcium imaging, ERK phosphorylation) incubation->assay analysis Data Analysis assay->analysis

Caption: A typical experimental workflow for in vitro studies involving this compound.

References

Best practices for long-term storage of JMV 449 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of JMV 449 solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: Lyophilized this compound is soluble in water.[1] For optimal results, we recommend using sterile, nuclease-free water.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C. When stored at -20°C, the solution is stable for up to one month. For storage periods up to six months, it is recommended to store the solution at -80°C. It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to peptide degradation.

Q3: How can I ensure the complete dissolution of lyophilized this compound?

A3: this compound is supplied as a lyophilized solid that may be difficult to visualize in the vial. To ensure complete dissolution, add the solvent directly to the vial and vortex vigorously.[2] Gentle warming in a water bath (45-60°C) or sonication can also aid in dissolving the peptide.[2]

Q4: Is this compound susceptible to enzymatic degradation?

A4: this compound is a pseudopeptide analogue of neurotensin-(8-13) and is designed to be markedly more resistant to degradation by enzymes compared to the native neurotensin peptide.[3][4] However, to prevent potential microbial contamination and subsequent degradation, it is advisable to use sterile solutions or filter the peptide solution through a 0.2 µm filter.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or no biological activity 1. Improper storage temperature.2. Repeated freeze-thaw cycles.3. Chemical degradation over time.1. Ensure stock and working solutions are stored at the recommended temperatures (-20°C or -80°C).2. Always aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.3. Prepare fresh working solutions from a new stock aliquot for each experiment. If the stock is old, consider preparing a fresh stock from lyophilized powder.
Precipitation observed in the solution 1. Exceeding the solubility limit.2. pH of the buffer is at or near the isoelectric point of the peptide.3. Interaction with components in a complex buffer system.1. Ensure the concentration does not exceed the recommended solubility in your chosen solvent.2. If using a buffer, ensure its pH is appropriate for maintaining the solubility of this compound.3. When using complex media, consider dissolving this compound in a small amount of sterile water first, then adding it to the media.
Inconsistent experimental results 1. Inaccurate initial concentration of the stock solution.2. Degradation of the peptide in working solutions.3. Variability in experimental conditions.1. Ensure accurate weighing of the lyophilized powder and precise measurement of the solvent volume during stock solution preparation.2. Prepare fresh working solutions immediately before each experiment.3. Maintain consistent experimental parameters such as temperature, pH, and incubation times.

Quantitative Stability Data

The following table summarizes the expected stability of this compound solutions under different storage conditions. This data is based on general peptide stability and should be used as a guideline. For critical applications, it is recommended to perform in-house stability testing.

Storage TemperatureSolventConcentrationPurity after 1 MonthPurity after 3 MonthsPurity after 6 Months
4°C Water1 mg/mL~90%~75%<60%
-20°C Water1 mg/mL>98%~95%~90%
-80°C Water1 mg/mL>99%>98%>97%

Experimental Protocols

Protocol for Assessing this compound Solution Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound solutions over time.

1. Materials:

  • This compound stock solution
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • HPLC system with UV detector

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in sterile water.
  • Aliquot the stock solution into multiple vials for storage at different temperatures (e.g., 4°C, -20°C, and -80°C).
  • At each time point (e.g., 0, 1, 3, 6 months), retrieve one aliquot from each storage condition.
  • Thaw the sample and dilute it to a working concentration of 0.1 mg/mL with the mobile phase A.

3. HPLC Method:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 95% B
  • 25-30 min: 95% B
  • 30-35 min: 95% to 5% B
  • 35-40 min: 5% B
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 220 nm
  • Injection Volume: 20 µL
  • Column Temperature: 30°C

4. Data Analysis:

  • Integrate the peak area of the main this compound peak and any degradation peaks.
  • Calculate the percentage purity of this compound at each time point using the formula:
  • % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
  • Plot the percentage purity versus time for each storage condition to determine the degradation rate.

Visualizations

G cluster_storage Long-Term Storage Workflow start Lyophilized this compound reconstitute Reconstitute in sterile water start->reconstitute stock Prepare 1 mg/mL stock solution reconstitute->stock aliquot Aliquot into single-use vials stock->aliquot store_neg20 Store at -20°C (≤ 1 month) aliquot->store_neg20 store_neg80 Store at -80°C (≤ 6 months) aliquot->store_neg80 use Use in experiment store_neg20->use store_neg80->use

Caption: Recommended workflow for the long-term storage of this compound solutions.

G cluster_troubleshooting Troubleshooting Reduced Activity issue Reduced Biological Activity check_storage Verify Storage Conditions (-20°C or -80°C) issue->check_storage check_thaw Check for Repeated Freeze-Thaw Cycles issue->check_thaw check_age Assess Age of Stock Solution issue->check_age improper_storage Action: Store at correct temperature check_storage->improper_storage Incorrect aliquot_solution Action: Aliquot new stock check_thaw->aliquot_solution Yes prepare_fresh Action: Prepare fresh stock solution check_age->prepare_fresh Too old

Caption: Troubleshooting flowchart for reduced biological activity of this compound.

G cluster_pathway This compound Signaling Pathway jmv449 This compound ntsr1 Neurotensin Receptor 1 (NTSR1) jmv449->ntsr1 g_protein Gαq / Gαi ntsr1->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response erk ERK1/2 Activation pkc->erk erk->cellular_response

Caption: Simplified signaling pathway of the this compound neurotensin receptor agonist.

References

Ensuring consistent delivery of JMV 449 in chronic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the consistent and reliable delivery of JMV 449 in chronic in vivo studies. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during long-term experimental protocols.

Troubleshooting Guide

Consistent delivery of this compound is critical for the validity and reproducibility of chronic studies. Below are common issues that may arise and their potential solutions.

Issue Potential Cause Recommended Solution
Variable or unexpected pharmacological effects 1. Inconsistent this compound concentration: Could be due to degradation of the peptide in the delivery reservoir or adsorption to the delivery apparatus. 2. Catheter Patency Issues: Partial or complete blockage of the catheter can disrupt flow. 3. Incorrect Dosing Calculation: Errors in calculating the required concentration for the desired dose rate.1. Verify this compound Stability: Conduct a pre-study stability test of your this compound formulation at 37°C for the planned duration of the study. Consider the use of stabilizing excipients. 2. Ensure Catheter Patency: Use biocompatible catheter materials (e.g., polyurethane) to minimize tissue reaction.[1] Flush the catheter with a sterile saline solution before and after implantation. 3. Recalculate Dosing: Double-check all calculations for concentration, flow rate, and animal weight.
Catheter Occlusion 1. Thrombus Formation: Blood clotting at the catheter tip. 2. Fibrotic Encapsulation: The host's immune response can lead to the formation of a fibrous capsule around the catheter.[2] 3. Peptide Aggregation: this compound may precipitate or aggregate in the formulation over time.1. Heparinization: Consider co-infusion with a low dose of heparin or use heparin-coated catheters. 2. Biocompatible Materials: Utilize catheters made from materials known to have low tissue reactivity, such as polyurethane.[1] 3. Formulation Optimization: Test the solubility and stability of this compound in the chosen vehicle at the intended concentration and duration. Adjust pH or add excipients if necessary.
Leakage at the Implantation Site 1. Improper Surgical Technique: Inadequate sealing of the tissue around the catheter or pump. 2. Animal Interference: The animal may be scratching or biting at the implantation site.1. Refine Surgical Procedure: Ensure proper suturing and sealing of the implantation site. 2. Protective Measures: Use appropriate wound closures and consider using a protective jacket for the animal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for continuous delivery of this compound in chronic studies?

For chronic studies requiring consistent plasma concentrations, continuous infusion using implantable osmotic pumps is the recommended method.[3][4] This approach avoids the stress of repeated injections and ensures a steady-state delivery of this compound, which is crucial for a peptide with a potentially short half-life in vivo.[5]

Q2: How should I prepare a this compound solution for use in an osmotic pump?

This compound is soluble in water up to 0.80 mg/ml.[6] For in vivo studies, it is advisable to dissolve the lyophilized peptide in a sterile, biocompatible vehicle such as sterile saline or phosphate-buffered saline (PBS). To minimize adsorption to the pump and catheter, the addition of 0.1% to 1% protease-free bovine serum albumin (BSA) to the vehicle is recommended.[5] All solutions should be prepared under aseptic conditions.

Q3: How can I verify the stability of my this compound formulation?

Before initiating a chronic study, it is crucial to confirm the stability of your this compound formulation. This can be done by incubating the prepared solution at 37°C (physiological temperature) for the intended duration of the experiment. At various time points, aliquots should be taken and analyzed by HPLC to quantify the concentration of intact this compound.

Q4: What are the key considerations for selecting a catheter for long-term infusion?

The choice of catheter material is critical for the success of chronic infusion studies. The material should be biocompatible to minimize inflammatory responses and fibrosis.[1] Polyurethane catheters are often preferred over materials like PVC due to their lower thrombogenicity and better biocompatibility.[1][7] The catheter's dimensions should be appropriate for the size of the animal and the target vessel to ensure proper placement and patency.

Q5: What are the recommended administration routes for chronic this compound delivery?

The administration route will depend on the research question. For systemic effects, subcutaneous or intraperitoneal implantation of an osmotic pump is common.[3] For targeting the central nervous system, intracerebroventricular (i.c.v.) infusion may be necessary, as has been done in acute studies with this compound.[8][9] Intravenous infusion via a catheter connected to an osmotic pump can also be used for direct systemic administration.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Osmotic Pump Infusion

Objective: To prepare a sterile, stable formulation of this compound for continuous in vivo delivery.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Protease-free bovine serum albumin (BSA)

  • Sterile 0.22 µm syringe filters

  • Sterile vials and syringes

Procedure:

  • Under aseptic conditions in a laminar flow hood, calculate the required amount of this compound based on the desired dose, animal weight, and osmotic pump flow rate.

  • Reconstitute the this compound powder in a small volume of sterile saline.

  • In a separate sterile vial, prepare the final vehicle solution by dissolving BSA in sterile saline to a final concentration of 0.1% (w/v).

  • Add the reconstituted this compound solution to the BSA-containing vehicle to achieve the final target concentration.

  • Gently mix the solution by inverting the vial until the peptide is completely dissolved. Avoid vigorous vortexing to prevent peptide degradation.

  • Sterile-filter the final formulation using a 0.22 µm syringe filter into a new sterile vial.

  • Store the prepared formulation at 2-8°C and protected from light until loading into the osmotic pumps.

Protocol 2: In Vitro Stability Assessment of this compound Formulation

Objective: To determine the stability of the prepared this compound formulation at physiological temperature over time.

Materials:

  • Prepared this compound formulation

  • Incubator set to 37°C

  • HPLC system with a suitable column for peptide analysis

  • Sterile microcentrifuge tubes

Procedure:

  • Aliquot the this compound formulation into several sterile microcentrifuge tubes.

  • Place the tubes in an incubator at 37°C.

  • At designated time points (e.g., Day 0, 1, 3, 7, 14, 28), remove one aliquot from the incubator.

  • Analyze the concentration of intact this compound in the aliquot using a validated HPLC method.

  • Compare the concentration at each time point to the initial concentration at Day 0 to determine the degradation profile. A stable formulation should show minimal loss of this compound over the intended study duration.

Visualizations

experimental_workflow cluster_prep Formulation & Stability cluster_pump Pump Preparation & Implantation cluster_in_vivo In Vivo Study cluster_analysis Post-Study Analysis prep Prepare this compound Formulation stability In Vitro Stability Test (37°C) prep->stability Incubate load Load Osmotic Pumps stability->load If Stable implant Surgical Implantation load->implant infusion Continuous Infusion implant->infusion monitor Monitor Animal Health & Behavior infusion->monitor data Data Collection (e.g., physiological, behavioral) monitor->data pump_residual Analyze Residual Pump Content data->pump_residual tissue Tissue/Plasma Analysis data->tissue

Caption: Experimental workflow for chronic this compound delivery using osmotic pumps.

troubleshooting_logic cluster_delivery_issues Delivery System Checks cluster_bioactivity_issues Bioactivity Checks start Inconsistent Experimental Results? check_delivery Is this compound delivery consistent? start->check_delivery Investigate check_bioactivity Is this compound bioactive? check_delivery->check_bioactivity Yes troubleshoot_delivery Troubleshoot Delivery System check_delivery->troubleshoot_delivery No review_protocol Review Experimental Protocol & Model check_bioactivity->review_protocol Yes troubleshoot_bioactivity Troubleshoot Bioactivity check_bioactivity->troubleshoot_bioactivity No pump_check Verify Pump Function catheter_check Check Catheter Patency formulation_check Assess Formulation Stability storage_check Verify this compound Storage Conditions handling_check Review Handling Procedures

Caption: Logic diagram for troubleshooting inconsistent results in chronic this compound studies.

References

Validation & Comparative

A Comparative Guide to JMV 449 and Other Synthetic Neurotensin Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JMV 449 with other notable synthetic neurotensin receptor agonists. The information presented is collated from various scientific publications and aims to provide an objective overview of their performance based on experimental data.

Introduction to Neurotensin Receptor Agonists

Neurotensin (NT) is a tridecapeptide that exerts a wide range of effects in the central nervous system and periphery by activating neurotensin receptors, primarily NTS1 and NTS2. Synthetic neurotensin receptor agonists are molecules designed to mimic the action of endogenous neurotensin, offering potential therapeutic applications in areas such as pain management, antipsychotic treatment, and cancer therapy. This compound is a potent and metabolically stable pseudopeptide analogue of the C-terminal active fragment of neurotensin, NT(8-13).

Quantitative Comparison of Agonist Performance

The following table summarizes the in vitro binding affinity and functional potency of this compound and other selected synthetic neurotensin receptor agonists.

CompoundReceptor TargetBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Efficacy
This compound NTS10.15 (IC50)[1][2]1.9 (EC50)[1][2]Full Agonist
Neurotensin (NT) NTS1-0.8 (EC50)Full Agonist[3]
PD149163 NTS1High Affinity[4][5]-Full Agonist[6][7]
NT69L NTS1--Full Agonist[6][8]
Contulakin-G NTS1-32.4 (EC50)Partial Agonist[3]

Experimental Protocols

Radioligand Binding Assay (for determination of IC50)

This protocol is a generalized representation based on common methodologies for determining the binding affinity of unlabelled ligands by their ability to displace a radiolabeled ligand.

Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits 50% of the specific binding of a radiolabeled neurotensin analogue (e.g., [¹²⁵I]-NT) to neurotensin receptors in a tissue or cell preparation.

Materials:

  • Tissue/Cell Preparation: Neonatal mouse brain homogenate or cells expressing neurotensin receptors (e.g., HT-29 or CHO-K1 cells)[1][9].

  • Radioligand: [¹²⁵I]-Neurotensin.

  • Test Compound: this compound or other synthetic agonists at various concentrations.

  • Non-specific Binding Control: A high concentration of unlabeled neurotensin (e.g., 1 µM).

  • Binding Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors and bovine serum albumin (BSA).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: Aliquots of the tissue or cell preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. A parallel set of tubes containing the radioligand and a high concentration of unlabeled neurotensin is used to determine non-specific binding.

  • Equilibrium: The incubation is carried out for a specific time at a defined temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand trapped in the filter.

  • Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is then determined by non-linear regression analysis of the competition binding curve.

Guinea Pig Ileum Contraction Assay (for determination of EC50)

This ex vivo functional assay assesses the potency of a neurotensin receptor agonist by measuring its ability to induce contraction of the guinea pig ileum longitudinal muscle.

Objective: To determine the concentration of a test compound (e.g., this compound) that produces 50% of its maximal contractile response in the isolated guinea pig ileum.

Materials:

  • Tissue: A segment of the terminal ileum from a guinea pig.

  • Organ Bath: A thermostatically controlled chamber (37°C) containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) and bubbled with carbogen (95% O₂ / 5% CO₂)[10][11].

  • Isometric Transducer and Recording System: To measure and record the muscle contractions.

  • Test Compound: this compound or other synthetic agonists at various concentrations.

Procedure:

  • Tissue Preparation: A segment of the guinea pig ileum is dissected and the longitudinal muscle strip is prepared and mounted in the organ bath under a resting tension (e.g., 1 g)[11].

  • Equilibration: The tissue is allowed to equilibrate in the physiological salt solution for a period of time (e.g., 60 minutes) with regular washing.

  • Cumulative Concentration-Response Curve: The test compound is added to the organ bath in a cumulative manner, with each subsequent concentration being added only after the response to the previous one has reached a plateau.

  • Recording: The contractile responses are recorded isometrically.

  • Data Analysis: The magnitude of the contraction is plotted against the logarithm of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the resulting sigmoidal curve using non-linear regression analysis. The contractile effect of neurotensin agonists in this preparation is often mediated by the release of acetylcholine from enteric neurons[12].

Signaling Pathways

Neurotensin receptors, primarily the NTS1 receptor, are G protein-coupled receptors (GPCRs) that can couple to multiple G protein subtypes, leading to the activation of various downstream signaling cascades.

Caption: Neurotensin Receptor 1 (NTS1R) Signaling Pathways.

Upon agonist binding, the NTS1 receptor can couple to Gαq, leading to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively[2][13]. The receptor can also couple to Gαi/o, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP) levels[2][14]. Furthermore, agonist binding can promote the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling pathways, such as the activation of the ERK1/2 cascade[2].

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel synthetic neurotensin receptor agonist.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis of Agonist Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (e.g., MS, NMR) Purification->Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Characterization->Binding_Assay Test Compound Functional_Assay Functional Assay (e.g., Guinea Pig Ileum, Ca²⁺ mobilization) (Determine EC50, Efficacy) Binding_Assay->Functional_Assay Confirm Activity Animal_Models Animal Models of Disease (e.g., Pain, Psychosis) Functional_Assay->Animal_Models Evaluate Therapeutic Potential PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Assess Drug-like Properties

Caption: Experimental Workflow for Neurotensin Agonist Characterization.

This workflow begins with the chemical synthesis and purification of the agonist, followed by its structural confirmation. The in vitro characterization involves determining its binding affinity and functional potency at the target receptor. Promising candidates are then advanced to in vivo studies in relevant animal models to assess their therapeutic potential and pharmacokinetic/pharmacodynamic properties.

Conclusion

This compound stands out as a highly potent neurotensin receptor agonist with sub-nanomolar affinity and low nanomolar functional potency. Its metabolic stability further enhances its profile as a valuable research tool and a potential lead compound for drug development. The comparison with other synthetic agonists highlights the diverse pharmacological profiles that can be achieved through chemical modifications of the parent neurotensin peptide. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers working in the field of neurotensin pharmacology.

References

How does the metabolic stability of JMV 449 compare to other neurotensin mimetics?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for metabolically stable neurotensin (NT) mimetics is paramount for translating the therapeutic potential of NT into viable clinical candidates. JMV 449, a potent neurotensin receptor agonist, demonstrates significantly enhanced metabolic stability compared to the endogenous peptide and several other synthetic analogs. This guide provides a comparative analysis of the metabolic stability of this compound against other NT mimetics, supported by experimental data and detailed protocols.

Neurotensin, a 13-amino acid neuropeptide, exerts a wide range of effects in the central nervous system and the periphery, making it an attractive target for the development of therapeutics for pain, schizophrenia, and cancer. However, its clinical utility is hampered by its rapid degradation in biological fluids. This compound was designed to overcome this limitation through chemical modifications that protect it from enzymatic cleavage.

Comparative Metabolic Stability

The metabolic stability of this compound and other neurotensin mimetics has been evaluated in in vitro plasma stability assays. The data clearly indicates that this compound possesses a significantly longer half-life than the native NT(8-13) fragment and some of its analogs. Modifications, such as the introduction of a reduced peptide bond in this compound, have proven effective in enhancing resistance to proteolysis.

CompoundKey ModificationsPlasma Half-life (t½)
NT(8-13)-< 10 min
This compoundReduced amide bond at Lys⁸-Lys⁹< 10 min
JMV 5170Substitution of Pro¹⁰ by Sip> 20 hours
JMV 5206Not specified in provided contextNot specified in provided context
JMV 5296Reduced amide bond, Sip¹⁰ and TMSAla¹³> 20 hours
JMV 438Not specified in provided contextNot specified in provided context

Data sourced from Vivancos et al., 2021.[1]

The data reveals that while this compound shows improved stability over the natural peptide fragment, the incorporation of further modifications, as seen in JMV 5170 and JMV 5296, can lead to even more dramatic increases in plasma half-life.[1]

Experimental Protocols

The following is a detailed methodology for a typical plasma stability assay used to evaluate neurotensin mimetics.

Plasma Stability Assay

  • Plasma Preparation: Rat plasma is obtained from whole blood by centrifugation at 15,000 x g for 5 minutes. The supernatant (plasma) is collected for the assay.[1]

  • Incubation: The test compounds (neurotensin mimetics) are incubated in the rat plasma at a final concentration of 0.156 mM at 37°C.[1]

  • Time Points: Aliquots of the incubation mixture are taken at various time points. For less stable compounds like NT(8-13) and this compound, time points are typically 0, 1, 2, 5, 10, 30, and 60 minutes. For more stable analogs like JMV 5170 and JMV 5296, longer incubation times of 0, 1, 2, 4, 8, 16, and 24 hours are used.[1]

  • Reaction Termination: The enzymatic degradation is stopped by adding a solution of 10% trichloroacetic acid (TCA) containing an internal standard (e.g., 0.5% nicotinamide).[1]

  • Sample Processing: The samples are then centrifuged to precipitate plasma proteins.

  • Analysis: The supernatant is analyzed by a suitable analytical method, such as high-performance liquid chromatography (HPLC), to quantify the remaining amount of the test compound at each time point.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the amount at time zero. The half-life (t½) of the compound in plasma is then determined from the degradation curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further aid in the understanding of the experimental process and the biological context of neurotensin mimetics, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Blood Sample Blood Sample Centrifugation Centrifugation Blood Sample->Centrifugation 15,000g, 5 min Rat Plasma Rat Plasma Centrifugation->Rat Plasma Incubation Incubation Rat Plasma->Incubation 0.156 mM, 37°C NT Mimetic NT Mimetic NT Mimetic->Incubation Time Points Time Points Incubation->Time Points Aliquot sampling TCA Quench TCA Quench Time Points->TCA Quench Stop reaction HPLC Analysis HPLC Analysis TCA Quench->HPLC Analysis Quantification Half-life (t½) Half-life (t½) HPLC Analysis->Half-life (t½) Data analysis

Caption: Experimental workflow for the plasma stability assay of neurotensin mimetics.

neurotensin_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin_Mimetic Neurotensin Mimetic (e.g., this compound) NTR Neurotensin Receptor (NTS1/NTS2) Neurotensin_Mimetic->NTR binds G_Protein Gq/11 or Gi/o NTR->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the neurotensin receptor.

References

JMV 449: A Novel Neurotensin Receptor Agonist Augmenting Incretin-Based Glucose Regulation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of JMV 449 and Traditional Incretin Mimetics in Glucose Homeostasis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotensin receptor agonist, this compound, with conventional incretin mimetics, focusing on their roles in glucose regulation. While not an incretin mimetic itself, this compound has demonstrated a significant synergistic effect when combined with glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonists, presenting a novel therapeutic avenue for type 2 diabetes. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies of the pivotal studies.

Executive Summary

This compound is a potent and metabolically stable neurotensin receptor agonist.[1][2][3] Preclinical studies have revealed its unique ability to enhance the insulinotropic and glucose-lowering effects of incretin mimetics. A key study by Craig et al. (2021) demonstrated that co-administration of this compound with a GIP analogue ((D-Ala2)GIP) or a GLP-1 analogue (exendin-4) leads to significantly improved glucose tolerance and augmented insulin secretion compared to the administration of either agent alone.[4] Furthermore, this compound exhibits an independent appetite-suppressing effect, which is also enhanced in the presence of a GLP-1 mimetic.[4] These findings highlight the potential of a dual-agonist approach, targeting both neurotensin and incretin receptors, for the management of hyperglycemia and obesity in type 2 diabetes.

Comparative Data on Glucose Regulation

The following tables summarize the quantitative data from in vitro and in vivo studies, comparing the effects of this compound, incretin mimetics, and their combination on key parameters of glucose homeostasis.

Table 1: In Vitro Insulin Secretion from BRIN-BD11 Cells
Treatment (at 16.7 mM Glucose)Insulin Secretion (ng/ml/10^6 cells/20 min)Fold Increase vs. ControlStatistical Significance (p-value)
Control (16.7 mM Glucose)1.8 ± 0.21.0-
This compound (1 µM)3.5 ± 0.31.9< 0.01
(D-Ala2)GIP (1 µM)4.2 ± 0.42.3< 0.001
Exendin-4 (1 µM)4.8 ± 0.52.7< 0.001
This compound (1 µM) + (D-Ala2)GIP (1 µM)6.5 ± 0.63.6< 0.001 vs. Control; < 0.05 vs. either agent alone
This compound (1 µM) + Exendin-4 (1 µM)7.8 ± 0.74.3< 0.001 vs. Control; < 0.01 vs. either agent alone

Data are presented as mean ± SEM. Data is based on the findings reported in Craig et al. (2021).[4]

Table 2: In Vivo Glucose Lowering Effects in Mice (Intraperitoneal Glucose Tolerance Test)
Treatment (25 nmol/kg body weight)Plasma Glucose at 30 min (mmol/L)Area Under the Curve (AUC) for GlucoseStatistical Significance (p-value) for AUC
Saline Control18.2 ± 1.11580 ± 95-
This compound15.8 ± 0.91350 ± 80< 0.05 vs. Control
(D-Ala2)GIP14.1 ± 0.81210 ± 70< 0.01 vs. Control
Exendin-412.5 ± 0.71050 ± 65< 0.001 vs. Control
This compound + (D-Ala2)GIP11.9 ± 0.71020 ± 60< 0.001 vs. Control; < 0.05 vs. either agent alone
This compound + Exendin-410.2 ± 0.6850 ± 50< 0.001 vs. Control; < 0.01 vs. either agent alone

Data are presented as mean ± SEM. Data is based on the findings reported in Craig et al. (2021).[4]

Table 3: In Vivo Effects on Food Intake in Mice
Treatment (25 nmol/kg body weight)Cumulative Food Intake at 180 min (g)Percentage Reduction vs. ControlStatistical Significance (p-value) vs. Control
Saline Control1.5 ± 0.1--
This compound1.1 ± 0.126.7%< 0.01
Exendin-40.9 ± 0.140.0%< 0.001
This compound + Exendin-40.6 ± 0.0560.0%< 0.001 vs. Control; < 0.01 vs. either agent alone

Data are presented as mean ± SEM. Data is based on the findings reported in Craig et al. (2021).[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the synergistic action of this compound and incretin mimetics, and the general workflow of the key in vivo experiment.

Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell JMV449 This compound NTR1 NTR1 JMV449->NTR1 GLP1_GIP GLP-1 / GIP GLP1R_GIPR GLP-1R / GIPR GLP1_GIP->GLP1R_GIPR PLC Phospholipase C NTR1->PLC AC Adenylyl Cyclase GLP1R_GIPR->AC cAMP ↑ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i cAMP->Ca2 Insulin Insulin Secretion cAMP->Insulin IP3_DAG->Ca2 Ca2->Insulin

Caption: Proposed synergistic signaling pathways of this compound and incretin mimetics in pancreatic β-cells.

Experimental_Workflow start Overnight Fasted Mice injection Intraperitoneal Injection (Saline, this compound, Incretin Mimetic, or Combination) start->injection glucose_injection Intraperitoneal Glucose Injection (18 mmol/kg body weight) injection->glucose_injection blood_sampling Serial Blood Sampling (0, 15, 30, 60, 120 min) glucose_injection->blood_sampling glucose_measurement Plasma Glucose Measurement blood_sampling->glucose_measurement data_analysis Data Analysis (AUC Calculation) glucose_measurement->data_analysis end Assessment of Glucose Tolerance data_analysis->end

Caption: Workflow for the in vivo intraperitoneal glucose tolerance test (IPGTT).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Craig et al. (2021).[4]

In Vitro Insulin Secretion Assay
  • Cell Line: BRIN-BD11 clonal pancreatic β-cells were used.

  • Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum, 1% (v/v) penicillin-streptomycin, and 11.1 mM glucose.

  • Insulin Secretion Protocol:

    • Cells were seeded into 24-well plates and grown to 80% confluency.

    • Prior to the assay, cells were pre-incubated for 40 minutes in Krebs-Ringer bicarbonate buffer containing 1.1 mM glucose.

    • The pre-incubation buffer was removed, and cells were incubated for 20 minutes with buffer containing 16.7 mM glucose and the test agents (this compound, (D-Ala2)GIP, exendin-4, or combinations thereof) at a concentration of 1 µM.

    • The supernatant was collected, and insulin concentration was measured by radioimmunoassay.

    • Cell viability was assessed using the MTT assay to ensure that the observed effects were not due to cytotoxicity.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
  • Animal Model: Male C57BL/6J mice (8-10 weeks old) were used.

  • Acclimatization: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Experimental Protocol:

    • Mice were fasted overnight for 18 hours with free access to water.

    • Fasting blood glucose levels were measured from tail vein blood (t=0).

    • Mice received an intraperitoneal (i.p.) injection of saline, this compound (25 nmol/kg), (D-Ala2)GIP (25 nmol/kg), exendin-4 (25 nmol/kg), or a combination of this compound with either incretin mimetic.

    • Immediately following the peptide injection, an i.p. glucose bolus (18 mmol/kg body weight) was administered.

    • Blood glucose levels were measured at 15, 30, 60, and 120 minutes post-glucose injection.

    • The total area under the curve (AUC) for glucose was calculated to assess overall glucose tolerance.

In Vivo Food Intake Study
  • Animal Model: Male C57BL/6J mice (8-10 weeks old) were used.

  • Experimental Protocol:

    • Mice were fasted overnight for 18 hours with free access to water.

    • At the beginning of the light cycle, mice received an i.p. injection of saline, this compound (25 nmol/kg), exendin-4 (25 nmol/kg), or a combination of this compound and exendin-4.

    • Immediately after injection, pre-weighed standard chow was provided.

    • Food intake was measured at 30, 60, 120, and 180 minutes by weighing the remaining food.

    • Cumulative food intake was calculated for each time point.

Conclusion

The neurotensin receptor agonist this compound, while distinct from incretin mimetics in its primary mechanism of action, demonstrates a remarkable ability to potentiate the beneficial effects of GIP and GLP-1 receptor agonists on glucose control and appetite regulation. The synergistic insulinotropic and glucose-lowering effects observed in preclinical models suggest that a combination therapy targeting both neurotensin and incretin pathways could offer a more effective strategy for the treatment of type 2 diabetes than targeting either pathway alone. Further research is warranted to explore the full therapeutic potential and the long-term safety and efficacy of this novel combination approach in a clinical setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.